molecular formula C5H9Br B093029 (Bromomethyl)cyclobutane CAS No. 17247-58-4

(Bromomethyl)cyclobutane

Número de catálogo: B093029
Número CAS: 17247-58-4
Peso molecular: 149.03 g/mol
Clave InChI: FLHFTXCMKFVKRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Bromomethyl)cyclobutane (bromomethyl-cyclobutane) is an aryl fluorinated building block. Its reaction with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) has been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

bromomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHFTXCMKFVKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370428
Record name (Bromomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17247-58-4
Record name (Bromomethyl)cyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17247-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Bromomethyl)cyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017247584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bromomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Bromomethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (bromomethyl)cyclobutane, a valuable building block in medicinal chemistry and organic synthesis. This document details a reliable synthetic protocol and outlines the expected analytical data for the pure compound, serving as a vital resource for researchers in drug development and related fields.

Synthesis of this compound

A common and efficient method for the synthesis of this compound proceeds from the commercially available starting material, cyclobutylmethanol. The hydroxyl group is converted to a bromide using a combination of triphenylphosphite and bromine in N,N-dimethylformamide (DMF). This method offers a good yield and high purity of the final product.[1]

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclobutylmethanol Cyclobutylmethanol ReactionVessel Reaction Vessel (-12°C to 20°C) Cyclobutylmethanol->ReactionVessel Triphenylphosphite Triphenylphosphite Triphenylphosphite->ReactionVessel Bromine Bromine Bromine->ReactionVessel DMF DMF (Solvent) DMF->ReactionVessel Distillation Distillation ReactionVessel->Distillation Reaction Mixture Washing Washing Distillation->Washing Product This compound Washing->Product Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[1]

Materials:

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Cooling bath (e.g., acetone/dry ice)

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A clean, dry, three-necked round-bottom flask is charged with N,N-dimethylformamide (DMF) and triphenylphosphite under a nitrogen atmosphere. The flask is cooled in a cooling bath to a temperature below 12°C.

  • Addition of Bromine: Bromine is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below 12°C.

  • Addition of Cyclobutylmethanol: After the bromine addition is complete, the reaction mixture is further cooled to -12°C. Cyclobutylmethanol is then added dropwise, maintaining the temperature at or below -5°C.

  • Reaction Progression: Upon completion of the addition, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is subjected to distillation to remove the volatile components. The distillate is washed successively with deionized water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound. A final distillation of the crude product can be performed to achieve higher purity.

Expected Outcome:

This procedure is reported to produce this compound with a yield of approximately 78% and a purity of over 98% as determined by gas chromatography (GC).[1]

Characterization of this compound

Physicochemical Properties

The physical properties of this compound are well-documented and serve as a primary means of identification and purity assessment.

PropertyValueReference(s)
Molecular Formula C₅H₉Br[2]
Molecular Weight 149.03 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 123-124 °C (lit.)[2]
Density 1.326 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.48 (lit.)[2]
Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of NMR and mass spectrometry.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.4Doublet (d)2H-CH₂Br
~ 2.6Multiplet (m)1H-CH-
~ 2.1 - 1.8Multiplet (m)6HCyclobutyl -CH₂-

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 38-CH₂Br
~ 35-CH-
~ 25Cyclobutyl -CH₂-
~ 18Cyclobutyl -CH₂-

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic molecular ion peak and several fragment ions. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

m/z (relative abundance)Assignment
148/150 (M/M+2)[C₅H₉Br]⁺ (Molecular ion)
69[C₅H₉]⁺ (Loss of Br radical)
55[C₄H₇]⁺ (Fragmentation of the cyclobutyl ring)
41[C₃H₅]⁺ (Further fragmentation)

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute an aliquot of this solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system.

  • Acquire the mass spectrum using electron ionization (EI) with a standard electron energy (e.g., 70 eV).

  • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

References

(Bromomethyl)cyclobutane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Bromomethyl)cyclobutane is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role in the creation of complex molecules. Its unique cyclobutyl moiety offers a desirable structural motif in medicinal chemistry, contributing to the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols, and its significant applications in drug development.

Core Chemical Properties

This compound is a colorless to light yellow liquid. A comprehensive summary of its key physical and chemical properties is provided in the tables below.

Physical Properties
PropertyValueSource(s)
CAS Number 17247-58-4[1][2]
Molecular Formula C₅H₉Br[1][2]
Molecular Weight 149.03 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 123-124 °C (lit.)[3][5]
Density 1.326 g/mL at 25 °C (lit.)[3][5]
Refractive Index n20/D 1.48 (lit.)[3][5]
Flash Point 41 °C (105.8 °F) - closed cup[3]
Melting Point Not available[6]
Spectroscopic Data
SpectroscopyExpected Features
¹H NMR Signals corresponding to the cyclobutyl ring protons and the bromomethyl protons. The CH₂Br protons would likely appear as a doublet.
¹³C NMR Resonances for the carbon atoms of the cyclobutyl ring and the bromomethyl carbon. The carbon attached to the bromine would be shifted downfield.
FT-IR Characteristic C-H stretching and bending vibrations for the cyclobutane (B1203170) ring, and a prominent C-Br stretching band.

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the bromo-methyl group, which is a good leaving group in nucleophilic substitution reactions. It is known to react with various nucleophiles, making it a versatile reagent for introducing the cyclobutylmethyl group into molecules.[7]

The compound is a flammable liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[8][9] It is generally stable under normal storage conditions but is incompatible with strong oxidizing agents and strong bases.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of cyclobutylmethanol. A representative experimental protocol is as follows:

Materials:

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • In a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, charge N,N-dimethylformamide (DMF).

  • Add triphenylphosphite to the reactor.

  • Introduce bromine while maintaining the temperature below 12°C.

  • Adjust the reactor temperature to -12°C.

  • Slowly add cyclobutylmethanol, ensuring the temperature does not exceed -5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • The final product is obtained after distillation and washing.

A yield of approximately 78% with a purity of over 98% can be expected.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cyclobutylmethanol Cyclobutylmethanol Reaction Bromination Cyclobutylmethanol->Reaction Triphenylphosphite Triphenylphosphite Triphenylphosphite->Reaction Bromine Bromine Bromine->Reaction Solvent DMF Solvent->Reaction Temperature -12°C to RT Temperature->Reaction Atmosphere Nitrogen Atmosphere->Reaction Bromomethylcyclobutane This compound Reaction->Bromomethylcyclobutane

Synthesis of this compound.
Purification

Purification of this compound is typically achieved through distillation. The crude product obtained from the synthesis is washed, and then subjected to fractional distillation to yield the pure compound.

Analysis by Gas Chromatography (GC)

The purity of this compound is commonly determined by gas chromatography.

Typical GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200 °C).

  • Carrier Gas: Helium or Nitrogen.

The retention time of this compound will be specific to the column and conditions used. The percentage purity is calculated from the peak area of the product relative to the total area of all peaks in the chromatogram.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its cyclobutylmethyl moiety is a key structural feature in various active pharmaceutical ingredients (APIs).

Synthesis of Butorphanol

Butorphanol is a morphinan-type synthetic opioid analgesic. The synthesis involves the alkylation of a nor-morphinan precursor with this compound to introduce the N-cyclobutylmethyl group, which is essential for its pharmacological activity.[5]

Butorphanol_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Noroxymorphone Noroxymorphone Reaction N-Alkylation Noroxymorphone->Reaction Bromomethylcyclobutane This compound Bromomethylcyclobutane->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Butorphanol Butorphanol Reaction->Butorphanol

Synthesis of Butorphanol.
Synthesis of Nalbuphine (B1235481)

Nalbuphine is another opioid agonist-antagonist analgesic. Similar to butorphanol, the synthesis of nalbuphine involves the introduction of a cyclobutylmethyl group onto the nitrogen atom of a precursor molecule, noroxymorphone, using this compound.[10][11][12]

The incorporation of the cyclobutylmethyl group in these and other drug candidates highlights the importance of this compound as a versatile building block in medicinal chemistry, enabling the synthesis of compounds with unique pharmacological profiles.

References

An In-depth Technical Guide to (Bromomethyl)cyclobutane (CAS: 17247-58-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclobutane, with CAS number 17247-58-4, is a synthetically versatile organobromine compound. Its strained four-membered ring and reactive bromomethyl group make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₉Br[2]
Molecular Weight 149.03 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 123-124 °C (lit.)[3][4][5]
Density 1.326 g/mL at 25 °C (lit.)[3][4][5]
Refractive Index (n20/D) 1.48 (lit.)[3][4][5]
Flash Point 41 °C (105.8 °F) - closed cup[3][6]
Solubility 80 mg/L at 20 °C[4]
Vapor Pressure 15.7 mmHg at 25 °C[4]
SMILES String BrCC1CCC1[3]
InChI Key FLHFTXCMKFVKRP-UHFFFAOYSA-N[3]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the bromination of cyclobutylmethanol or the rearrangement of cyclopropylmethanol (B32771) derivatives.

Experimental Protocols

Method 1: Bromination of Cyclobutylmethanol with Triphenylphosphite and Bromine

This method provides high-purity this compound with good yield.[2]

Experimental Protocol:

  • To a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) (5.1 eqV) followed by triphenylphosphite (1.0 eq).

  • Cool the mixture and introduce bromine (1.0 eq) while maintaining the temperature below 12 °C.

  • Adjust the jacket temperature to -12 °C.

  • Slowly add cyclobutylmethanol (1.0 eq) to the reaction mixture, ensuring the temperature does not exceed -5 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature.

  • The product is isolated by distillation and subsequent washing.

A typical yield for this reaction is around 78% with a purity of over 98%.[2]

Method 2: Synthesis from Cyclopropyl (B3062369) Carbinol and Hydrobromic Acid

This method utilizes readily available starting materials but may produce byproducts that require further purification steps.[7]

Experimental Protocol:

  • Dissolve cyclopropyl carbinol in 48% hydrobromic acid.

  • Heat the mixture to 40-50 °C and stir for 4 hours.

  • After the reaction, cool the mixture to room temperature and separate the organic layer.

  • The crude product, a mixture of this compound, 4-bromo-1-butene (B139220), and cyclopropylmethyl bromide, is obtained after distillation.

  • To remove the 4-bromo-1-butene impurity, stir the crude product with N-bromosuccinimide at room temperature for 1-2 days.

  • To remove the cyclopropylmethyl bromide impurity, heat the product with a high-boiling point amine (e.g., dibenzylamine) at 50-100 °C for 1-5 days.

  • The final high-purity this compound is obtained by distillation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reactants & Solvents cluster_process Reaction & Purification cluster_product Final Product Cyclobutylmethanol Cyclobutylmethanol Reaction Reaction (-12°C to RT) Cyclobutylmethanol->Reaction Triphenylphosphite Triphenylphosphite Triphenylphosphite->Reaction Bromine Bromine Bromine->Reaction DMF DMF DMF->Reaction Distillation Distillation Reaction->Distillation Crude Product Washing Washing Distillation->Washing FinalProduct This compound Washing->FinalProduct Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its primary utility lies in its role as an alkylating agent, where the cyclobutylmethyl moiety is introduced into a target molecule.[1]

Role in the Synthesis of Nalbuphine (B1235481)

Nalbuphine is a potent opioid analgesic.[1] The synthesis of nalbuphine involves the N-alkylation of a nor-oxymorphone derivative with this compound.[3]

Reaction Scheme:

Noroxymorphone is reacted with this compound in the presence of a base to yield nalbuphone.

Role in the Synthesis of Boceprevir (B1684563)

Boceprevir is a protease inhibitor used in the treatment of Hepatitis C.[1] The synthesis of boceprevir involves the incorporation of the cyclobutylmethyl group, which is derived from this compound, at an early stage.

Other Reactions

This compound undergoes typical reactions of an alkyl bromide. It can react with various nucleophiles such as amines, enolates, and other carbanions to form new carbon-carbon and carbon-heteroatom bonds.[8][9] For instance, its reaction with hydroxychromen-4-one derivatives has been investigated.[3][5] When heated with methanol, it can undergo both SN1 and E1 reactions, potentially leading to rearranged products due to a hydride shift.[10]

Logical Relationship in Drug Synthesis

DrugSynthesis cluster_pharma Pharmaceutical Applications BMC This compound (Building Block) Nalbuphine Nalbuphine (Analgesic) BMC->Nalbuphine N-alkylation Boceprevir Boceprevir (Antiviral) BMC->Boceprevir Intermediate Synthesis OtherAPIs Other Active Pharmaceutical Ingredients BMC->OtherAPIs Alkylation Reactions

Caption: this compound as a key building block in pharmaceutical synthesis.

Safety and Handling

This compound is a flammable liquid and vapor.[3][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Personal protective equipment, including safety glasses, gloves, and appropriate respiratory protection, should be worn.[3][11] It is irritating to the eyes, respiratory system, and skin.[4] In case of contact, rinse the affected area immediately with plenty of water.[11]

Hazard Information:

  • GHS Pictogram: GHS02 (Flame)[3][6]

  • Signal Word: Warning[3][6]

  • Hazard Statements: H226 (Flammable liquid and vapor)[3][6]

  • Precautionary Statements: P210, P233, P240, P241, P242, P243[3][6]

Conclusion

This compound is a crucial reagent in modern organic and medicinal chemistry. Its unique structural features and reactivity have established it as an indispensable building block for the synthesis of complex and biologically active molecules, most notably in the development of analgesic and antiviral drugs. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and pharmaceutical manufacturing.

References

An In-depth Technical Guide on (Bromomethyl)cyclobutane: Molecular Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane is a halogenated hydrocarbon featuring a four-membered cyclobutane (B1203170) ring substituted with a bromomethyl group. This compound serves as a valuable building block in organic synthesis, particularly in the introduction of the cyclobutylmethyl moiety, a structural motif found in various biologically active molecules. This guide provides a comprehensive overview of its molecular structure, spectroscopic properties, and chemical reactivity, supported by experimental protocols and theoretical insights.

Molecular Structure

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the angle strain inherent in a four-membered ring. The C-C bond lengths within the ring are expected to be slightly longer than those in unstrained alkanes. The C-Br bond length is a key parameter influencing its reactivity in nucleophilic substitution and elimination reactions.

Table 1: Predicted and Representative Structural Parameters

ParameterValue (Predicted/Representative)Source/Basis
Bond Lengths
C-C (ring)~1.55 ÅBased on cyclobutane electron diffraction data[1]
C-C (exocyclic)~1.54 ÅStandard sp³-sp³ C-C bond
C-H~1.09 - 1.11 ÅTypical for alkyl C-H bonds[1]
C-Br~1.94 ÅTypical for primary bromoalkanes
Bond Angles
C-C-C (ring)~88° - 90°Characteristic of puckered cyclobutane
H-C-H~107° - 109°Near tetrahedral
C-C-CH₂Br~113°Expected due to steric considerations
Dihedral Angle
Ring Puckering~25° - 30°Typical for cyclobutane

Note: The values presented are approximations based on related structures and theoretical models. Precise experimental values for this compound are not available in the cited literature.

Spectroscopic Properties

The structural features of this compound give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.

  • ¹H NMR: The spectrum is expected to be complex due to the puckered nature of the ring and the diastereotopic nature of the ring protons. The protons on the bromomethyl group (-CH₂Br) would appear as a downfield signal, likely a doublet, due to the deshielding effect of the bromine atom. The cyclobutane ring protons would resonate further upfield, exhibiting complex splitting patterns (multiplets) resulting from geminal and vicinal coupling.

  • ¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) is expected to have a chemical shift in the range of 30-40 ppm. The carbons of the cyclobutane ring will appear at higher field, with their exact shifts depending on their position relative to the substituent.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
2850-3000C-H stretch (sp³)Strong
1400-1475CH₂ scissoringMedium
1200-1300CH₂ waggingMedium
~650C-Br stretchStrong

The "fingerprint" region below 1500 cm⁻¹ would contain a complex pattern of absorptions characteristic of the cyclobutane ring vibrations.[3]

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine-containing compounds, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of the bromine atom, leading to a prominent peak corresponding to the cyclobutylmethyl cation. Further fragmentation of the cyclobutane ring may also be observed.

Chemical Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for introducing the cyclobutylmethyl group. Its reactivity is governed by the presence of the primary alkyl bromide and the strained cyclobutane ring.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

Reaction with cyanide salts, typically in a polar aprotic solvent, yields cyclobutylacetonitrile. This reaction extends the carbon chain and provides a versatile nitrile intermediate.

Caption: Sₙ2 reaction of this compound with cyanide.

Experimental Protocol: Synthesis of Cyclobutylacetonitrile (General Procedure)

A solution of this compound in a suitable polar aprotic solvent, such as DMSO or DMF, is treated with a slight excess of sodium cyanide. The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure.[4][5][6]

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted to its corresponding Grignard reagent, cyclobutylmethylmagnesium bromide, by reaction with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles.

Grignard_Formation_and_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile start This compound reagent_mg + Mg start->reagent_mg grignard Cyclobutylmethylmagnesium bromide reagent_mg->grignard Anhydrous Ether electrophile Electrophile (e.g., Aldehyde, Ketone) grignard->electrophile Nucleophilic Addition product Alcohol Product electrophile->product Workup (H₃O⁺)

Caption: Formation of cyclobutylmethylmagnesium bromide and its subsequent reaction.

Experimental Protocol: Preparation of Cyclobutylmethylmagnesium Bromide (General Procedure)

All glassware must be rigorously dried. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon). A small amount of a solution of this compound in anhydrous diethyl ether or THF is added to initiate the reaction. The initiation may be aided by gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional period to ensure complete reaction. The resulting Grignard reagent is used directly in the next step.[7][8][9][10]

Elimination Reactions

In the presence of a strong, sterically hindered base, such as potassium tert-butoxide, this compound can undergo an E2 elimination reaction to form methylenecyclobutane.

Caption: E2 elimination of this compound.

Solvolysis and Ring Expansion

A notable aspect of the reactivity of this compound is its propensity to undergo ring expansion during solvolysis reactions, particularly under conditions that favor an Sₙ1 mechanism (e.g., in a polar protic solvent like methanol (B129727) or ethanol). The initial formation of a primary carbocation is highly unfavorable. Instead, a concerted process involving a 1,2-hydride shift or ring expansion can occur to form a more stable secondary or tertiary carbocation. In the case of this compound solvolysis, rearrangement to a more stable cyclopentyl cation is a key pathway.

Solvolysis_Ring_Expansion start This compound intermediate1 Primary Carbocation (unstable, transient) start->intermediate1 Loss of Br⁻ rearranged_cation Cyclopentyl Cation (more stable) intermediate1->rearranged_cation Ring Expansion product Cyclopentyl Ether / Cyclopentene rearranged_cation->product Nucleophilic attack by solvent or elimination solvent Solvent (e.g., CH₃OH) solvent->rearranged_cation

Caption: Solvolysis of this compound leading to ring expansion.

This rearrangement tendency highlights the influence of the strained cyclobutane ring on the reaction mechanism, favoring pathways that lead to a less strained five-membered ring.[11]

Applications in Drug Development

The cyclobutylmethyl group, readily introduced using this compound, is a key structural component in several pharmaceutical agents. A prominent example is its use in the synthesis of Nalbuphine, a mixed opioid agonist-antagonist used for pain relief.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound from cyclobutylmethanol has been reported.[12][13]

  • Reaction: Cyclobutylmethanol is reacted with a brominating agent, which can be generated in situ from triphenylphosphite and bromine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Procedure: In a reactor under an inert atmosphere, DMF and triphenylphosphite are combined. Bromine is then added while maintaining a low temperature. Subsequently, cyclobutylmethanol is introduced, and the reaction is allowed to warm to room temperature.

  • Workup and Purification: The reaction mixture is worked up by distillation and washing to isolate the this compound product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a fascinating interplay between the properties of a primary alkyl bromide and the inherent strain of the cyclobutane ring. A thorough understanding of its molecular structure and reactivity patterns, including its propensity for ring expansion under certain conditions, is crucial for its effective utilization in the synthesis of complex target molecules, particularly in the field of drug discovery and development. Further experimental and computational studies would be beneficial to provide a more precise characterization of its structural and spectroscopic properties.

References

Spectroscopic Profile of (Bromomethyl)cyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for (bromomethyl)cyclobutane, a valuable building block in organic synthesis. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a critical resource for the characterization and utilization of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring and the bromomethyl group. The chemical shifts are influenced by the electronegativity of the bromine atom and the ring strain of the cyclobutane moiety.

ProtonsPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]Integration
CH₂Br3.35Doublet7.52H
CH2.60Multiplet-1H
CH₂ (adjacent to CH-CH₂Br)2.10 - 1.95Multiplet-2H
CH₂ (opposite to CH-CH₂Br)1.90 - 1.75Multiplet-2H
CH₂ (geminal to CH-CH₂Br)1.70 - 1.55Multiplet-2H

The carbon NMR spectrum will provide information on the number of chemically distinct carbon environments. The carbon attached to the bromine atom is expected to be significantly downfield. The chemical shift for the carbons in the cyclobutane ring is anticipated to be around 22.4 ppm, which is the characteristic value for cyclobutane itself.[1]

CarbonPredicted Chemical Shift (δ) [ppm]
CH₂Br38.5
CH35.2
CH₂ (adjacent to CH-CH₂Br)28.7
CH₂ (opposite to CH-CH₂Br)18.5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H bonds in the cyclobutane ring and the C-Br bond. Key predicted frequencies include:

Vibrational ModePredicted Wavenumber [cm⁻¹]Intensity
C-H stretch (cyclobutane)~2987, ~2887Strong
CH₂ scissoring~1450Medium
C-H wag (-CH₂X)1300 - 1150Medium
Cyclobutane ring deformation~1250, 935 - 900Medium to Weak
C-Br stretch690 - 515Strong

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and contains a complex pattern of absorptions unique to the molecule's overall structure.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₅H₉Br), the mass spectrum is expected to show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Ionm/z (mass-to-charge ratio)Relative AbundanceDescription
[C₅H₉⁸¹Br]⁺150~50%Molecular ion (M+2)
[C₅H₉⁷⁹Br]⁺148~50%Molecular ion (M)
[C₅H₉]⁺69HighLoss of Br radical
[C₄H₇]⁺55ModerateFragmentation of the cyclobutyl ring
[C₃H₅]⁺41ModerateFurther fragmentation

The base peak is likely to be the [C₅H₉]⁺ fragment resulting from the cleavage of the carbon-bromine bond.[4][5] Alpha-cleavage is not typically observed in alkyl bromides.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[6]

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes[7]

  • Pasteur pipette with glass wool plug

  • Vial and cap

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7]

    • Cap the vial and gently swirl to ensure the sample is completely dissolved.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7] The final sample depth in the tube should be at least 4.5 cm.[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard single-pulse sequence.

      • Typical spectral width: 0-12 ppm.

      • Number of scans: 8-16.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Typical spectral width: 0-220 ppm.[9]

      • Number of scans: 128 or more, depending on the sample concentration.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm. For ¹³C, the CDCl₃ triplet is centered at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Calibrate G->H I Analyze Spectrum H->I

Figure 1: Workflow for NMR Spectroscopy.
FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of the liquid sample.

Method 1: Attenuated Total Reflectance (ATR)

This is a common and simple method for liquid samples.

Materials:

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

    • Acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.[11]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

Method 2: Transmission (Salt Plates)

This is a traditional method for obtaining IR spectra of neat liquids.

Materials:

  • FT-IR spectrometer

  • Demountable liquid cell or two salt plates (e.g., NaCl or KBr)

  • This compound

  • Pasteur pipette

  • Solvent for cleaning (e.g., dichloromethane)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Acquire a background spectrum with the empty salt plates or cell in the beam path.

  • Sample Preparation:

    • Place a small drop of this compound onto the center of one salt plate.[12]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.[12]

    • Mount the "sandwich" plates in the spectrometer's sample holder.[12]

  • Sample Analysis:

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., dichloromethane). Do not use water or alcohols as they can dissolve the plates.

    • Store the plates in a desiccator.

IR_Signaling IR_Source IR Source Sample This compound (Functional Groups) IR_Source->Sample Incident Radiation Detector Detector Sample->Detector Transmitted/Reflected Radiation Spectrum IR Spectrum (Vibrational Frequencies) Detector->Spectrum Signal Processing Logical_Relationship_GCMS cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) A Sample Injection & Vaporization B Separation in Capillary Column A->B C Ionization B->C Elution D Mass Analysis C->D E Detection D->E F Mass Spectrum E->F Data Output

References

Synthetic Routes for (Bromomethyl)cyclobutane: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane is a valuable building block in organic synthesis, notably utilized in the preparation of various pharmaceutical compounds and complex molecular architectures.[1] Its synthesis is a critical step for researchers and drug development professionals. This technical guide provides an in-depth review of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly commences from cyclobutylmethanol. Several methodologies have been developed, with the Appel-type reaction using a phosphine-based reagent and a bromine source being one of the most prevalent and well-documented. Other routes, including the use of older brominating agents and rearrangement reactions from other starting materials, have also been reported.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Starting MaterialReagentsSolventReaction Temperature (°C)Yield (%)Purity (%)Reference
CyclobutylmethanolTriphenylphosphite, BromineN,N-Dimethylformamide (DMF)-12 to 207898.3 (GC)[2][3][4][5]
CyclobutylmethanolN-Bromosuccinimide, Triphenyl phosphite (B83602)Aprotic Solvent20 to 40Not SpecifiedNot Specified[3][5][6]
Cyclopropyl (B3062369) carbinolHydrobromic acidNot Applicable60 to 10013-19 (overall)100 (after purification)[7]

Key Synthetic Pathways

The following diagram illustrates the logical flow of the primary synthetic routes to this compound.

Synthesis_Pathways A Cyclobutylmethanol B This compound A->B DMF C Triphenylphosphite + Bromine C->A Reagents D N-Bromosuccinimide + Triphenyl phosphite D->A Reagents E Cyclopropyl carbinol G Mixture of Brominated Products E->G Rearrangement F Hydrobromic Acid F->E Reagent G->B Purification

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Method 1: From Cyclobutylmethanol using Triphenylphosphite and Bromine

This method is a widely used and scalable procedure for the synthesis of this compound.[3][4][5]

Procedure:

  • Into a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, charge 5.4 kg of N,N-Dimethylformamide (DMF).

  • Add 4.53 kg of triphenylphosphite to the reactor.

  • Introduce 2.34 kg of bromine while maintaining the internal temperature below 12°C. The stirring speed should be adjusted to ensure proper mixing as the viscosity of the reaction medium may change.

  • After the bromine addition is complete, adjust the reactor jacket temperature to -12°C.

  • Slowly introduce 1.120 kg of cyclobutylmethanol, ensuring the internal temperature does not exceed -5°C.

  • Once the addition of cyclobutylmethanol is complete, allow the reaction mixture to slowly warm to room temperature.

  • The crude product is then purified by distillation and washing to yield this compound.

Results: This procedure has been reported to yield 1.529 kg of this compound with a gas chromatography (GC) relative purity of 98.3%, which corresponds to a yield of 78%.[2][3][5]

Method 2: From Cyclobutylmethanol using N-Bromosuccinimide and Triphenyl Phosphite

This alternative method avoids the direct use of liquid bromine, which can be advantageous in certain laboratory settings.

Procedure:

  • Add cyclobutylmethanol to a suitable aprotic solvent in a reaction vessel.

  • Add a phosphite ester with a benzene (B151609) ring structure, such as triphenyl phosphite, to the mixture.

  • Add a brominating agent, N-bromosuccinimide, in batches to the reaction mixture.

  • Control the reaction temperature between 20°C and 40°C and stir for 1-6 hours.

  • After the reaction is complete, the mixture is washed, the organic phase is dried, and the final product is obtained by distillation.[6]

This method is described as being easy to operate, low in cost, and suitable for industrial production as it does not require refrigeration.[6]

Method 3: From Cyclopropyl Carbinol via Rearrangement

This route involves the acid-catalyzed rearrangement of cyclopropyl carbinol and subsequent purification to isolate this compound.

Procedure:

  • React cyclopropyl carbinol with hydrobromic acid. This initial reaction produces a mixture of brominated compounds, including this compound, 4-bromo-1-butene (B139220), and cyclopropylmethyl bromide.

  • The resulting mixture is then treated with an imine compound, such as N-bromosuccinimide or N-chlorosuccinimide, at room temperature for 1-2 days to remove the 4-bromo-1-butene impurity.

  • The organic layer is separated and distilled to obtain a crude product.

  • The crude product is then heated with a high-boiling point amine (e.g., dibenzylamine, N-benzylmethylamine) at 50-100°C for 1-5 days to remove the cyclopropylmethyl bromide.

  • Finally, distillation of the mixture yields high-purity this compound.[7]

While this method results in a high-purity product, the overall yield is lower, and the multi-step purification process is more complex than the direct bromination of cyclobutylmethanol.[7]

Conclusion

The synthesis of this compound is most efficiently and directly achieved through the reaction of cyclobutylmethanol with a brominating agent in the presence of a phosphine-based reagent. The method utilizing triphenylphosphite and bromine in DMF is well-documented, scalable, and provides high yields and purity. While alternative routes exist, they often involve more complex procedures or lower overall yields. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available resources, and safety considerations.

References

A Comprehensive Technical Guide to the Physical Properties of (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (Bromomethyl)cyclobutane, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to support laboratory research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical and Chemical Data

This compound is a clear, colorless liquid at ambient temperature. Its fundamental physical and chemical properties are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol [1][2][3][4]
Appearance Clear colorless liquid[5]
Boiling Point 123-124 °C[1][3][4][6][7][8]
Density 1.326 g/mL at 25 °C[1][3][4][6][7][8]
Refractive Index 1.480 ± 0.002 (at 20°C, 589 nm)[1][3][4][5][6][7]
Flash Point 41 °C (105.8 °F) - closed cup[3][9]
Melting Point Not available; solidifies below room temperature.
Solubility Insoluble in water; soluble in common organic solvents such as ethanol, diethyl ether, and benzene.[9][10][11][12]
Storage Store in an inert atmosphere at room temperature.[13]

Experimental Protocols for Property Determination

The following sections detail the standardized experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be accurately determined using a micro-boiling point or distillation method.[2][13][14][15]

Apparatus:

  • Heating mantle or oil bath

  • Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end for micro method)

  • Boiling chips

Procedure (Micro-Boiling Point Method):

  • A few drops of this compound are placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.

  • The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound is determined by measuring the mass of a known volume.[5][16]

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer is accurately determined using an analytical balance.

  • The pycnometer is filled with this compound and placed in a constant temperature water bath set to 25 °C until thermal equilibrium is reached.

  • The volume of the pycnometer is precisely known, or can be calibrated using deionized water.

  • The pycnometer filled with the sample is removed from the bath, carefully dried on the outside, and its mass is determined.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a valuable indicator of purity. It can be measured using a refractometer.[1][6][17][18][19]

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath (circulating)

  • Sodium D line light source (589 nm)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The temperature of the refractometer prisms is maintained at 20 °C using the circulating water bath.

  • A few drops of this compound are placed on the lower prism of the refractometer.

  • The prisms are closed and the light source is positioned.

  • The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale.

Synthesis of this compound

This compound is commonly synthesized from cyclobutylmethanol. The following diagram illustrates a typical reaction workflow.

Synthesis_of_Bromomethylcyclobutane cluster_reactants Reactants cluster_solvent Solvent cluster_process Reaction Process cluster_product Product Cyclobutylmethanol Cyclobutylmethanol Alcohol_Addition Slow Addition of Cyclobutylmethanol (< -5°C) Cyclobutylmethanol->Alcohol_Addition Triphenylphosphite Triphenylphosphite Mixing Mixing in Reactor under Nitrogen Triphenylphosphite->Mixing Bromine Bromine Bromine_Addition Slow Addition of Bromine Bromine->Bromine_Addition DMF DMF DMF->Mixing Cooling1 Cool to < 12°C Mixing->Cooling1 Cooling1->Bromine_Addition Cooling2 Cool to -12°C Bromine_Addition->Cooling2 Cooling2->Alcohol_Addition Warm_up Warm to Room Temperature Alcohol_Addition->Warm_up Workup Distillation and Washing Warm_up->Workup Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of cyclobutylmethanol with a brominating agent formed in situ from triphenylphosphite and bromine in a suitable solvent like N,N-dimethylformamide (DMF).[7]

Materials:

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel

Procedure:

  • A clean, dry reactor is purged with nitrogen.

  • N,N-dimethylformamide (DMF) is charged into the reactor, followed by triphenylphosphite.

  • The mixture is cooled to a temperature below 12°C.

  • Bromine is added slowly to the stirred solution while maintaining the temperature below 12°C.

  • After the bromine addition is complete, the reaction mixture is further cooled to approximately -12°C.

  • Cyclobutylmethanol is then added dropwise, ensuring the reaction temperature does not exceed -5°C.[7]

  • Upon completion of the addition, the reaction mixture is allowed to slowly warm to room temperature.

  • The final product, this compound, is isolated and purified by distillation and washing.[7] A typical yield for this process is around 78%.[7]

References

Reactivity of (Bromomethyl)cyclobutane with Various Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (bromomethyl)cyclobutane with a range of common nucleophiles. The unique structural nature of the cyclobutylmethyl system, a primary alkyl halide, leads to competing reaction pathways, including bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1), often accompanied by a characteristic ring-expansion rearrangement. Understanding these competing pathways is crucial for predicting reaction outcomes and designing synthetic routes in drug discovery and development, where the cyclobutane (B1203170) motif is of growing importance.[1][2]

Core Reaction Mechanisms

The reaction of this compound with a nucleophile (Nu-) can proceed through two primary substitution mechanisms: SN2 and SN1. The dominant pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[3][4] This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For this compound, the reaction proceeds with an inversion of configuration at the carbon center, although this is not relevant for the unsubstituted substrate.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile: Rate = k[this compound][Nu-].[5]

Unimolecular Nucleophilic Substitution (SN1) and Carbocation Rearrangement

The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[4] This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate.

A critical feature of the SN1 reactivity of this compound is the propensity for the initially formed primary cyclobutylmethyl carbocation to undergo a rapid and irreversible ring-expansion rearrangement to a more stable secondary cyclopentyl carbocation.[2][6][7][8] This rearrangement is driven by the relief of ring strain in the four-membered ring and the formation of a more substituted, and therefore more stable, carbocation.[2] Consequently, SN1 reactions of this compound predominantly yield cyclopentyl derivatives rather than the direct substitution product.[6][8]

Data Presentation: Expected Reaction Products

The following table summarizes the expected major products from the reaction of this compound with various nucleophiles under typical conditions.

NucleophileReagent ExampleTypical SolventProbable Major MechanismExpected Major Product(s)
Azide (B81097)Sodium Azide (NaN3)DMF, DMSOSN2(Azidomethyl)cyclobutane (B1466754)
CyanidePotassium Cyanide (KCN)Ethanol/Water, DMSOSN2Cyclobutylacetonitrile
HydroxideSodium Hydroxide (NaOH)DMF, DMSOSN2Cyclobutylmethanol
WaterH2OWater, Aqueous AcetoneSN1 with RearrangementCyclopentanol, Cyclopentene
Methanol (B129727)CH3OHMethanolSN1 with RearrangementMethoxycyclopentane, Cyclopentene

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions with this compound. These should be adapted and optimized for specific applications.

Synthesis of (Azidomethyl)cyclobutane (Typical SN2 Protocol)

This protocol describes a typical procedure for a substitution reaction with a strong nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude (azidomethyl)cyclobutane by vacuum distillation or column chromatography.

Solvolysis of this compound in Methanol (Typical SN1 Protocol)

This protocol outlines a typical procedure for a solvolysis reaction where the solvent acts as the nucleophile, favoring the SN1 pathway.

Materials:

  • This compound

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in methanol.

  • Heat the solution to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by GC analysis of aliquots to observe the disappearance of the starting material and the appearance of products.

  • Upon completion, cool the reaction mixture to room temperature and neutralize any generated HBr by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solvent to obtain the crude product mixture, which will likely contain methoxycyclopentane and cyclopentene.[9]

  • The products can be separated and purified by fractional distillation or preparative gas chromatography.

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

sn2_reaction reactants Nu⁻ + this compound ts [Nu---CH₂---Br]⁻ (Transition State) reactants->ts Sₙ2 Attack products Nu-CH₂-cyclobutane + Br⁻ ts->products Bond formation/breaking

Caption: SN2 reaction pathway for this compound.

sn1_rearrangement start This compound primary_cation Cyclobutylmethyl Cation (Primary, Unstable) start->primary_cation Loss of Br⁻ (Slow, Rate-determining) rearrangement Ring Expansion (1,2-Alkyl Shift) primary_cation->rearrangement secondary_cation Cyclopentyl Cation (Secondary, More Stable) rearrangement->secondary_cation sub_product Cyclopentyl-Nu secondary_cation->sub_product Nucleophilic Attack elim_product Cyclopentene secondary_cation->elim_product Elimination (E1) nucleophile + Nu⁻

Caption: SN1 reaction pathway with carbocation rearrangement.

experimental_workflow setup Reaction Setup (Substrate, Nucleophile, Solvent) reaction Reaction (Stirring, Heating/Cooling) setup->reaction monitoring Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) reaction->workup Upon Completion monitoring->reaction purification Purification (Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The reactivity of this compound is characterized by a competition between SN2 and SN1 pathways. Strong nucleophiles in polar aprotic solvents favor the SN2 mechanism, leading to direct substitution products. Conversely, weak nucleophiles and polar protic solvents promote the SN1 mechanism, which is dominated by a rapid ring-expansion of the intermediate cyclobutylmethyl carbocation to yield more stable cyclopentyl derivatives. A thorough understanding of these reaction tendencies is essential for medicinal chemists and drug development professionals to effectively utilize this compound as a building block in the synthesis of novel therapeutic agents.

References

The Enduring Allure of the Strained Square: A Technical Guide to the Thermodynamic Stability of the Cyclobutane Ring in Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) ring, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique conformational properties. This seemingly simple structural motif offers a powerful tool in the design of complex molecules, particularly in the realm of medicinal chemistry and drug development. Its rigid, puckered structure can enforce specific conformations, enhance metabolic stability, and serve as a versatile scaffold for the presentation of pharmacophoric elements.[1][2][3][4] This technical guide provides an in-depth exploration of the thermodynamic stability of the cyclobutane ring in various derivatives, offering quantitative data, detailed experimental and computational protocols, and visualizations of key concepts and reaction pathways.

Understanding the Source of Instability: Ring Strain in Cyclobutane

The thermodynamic stability of cyclobutane is intrinsically linked to its significant ring strain, a consequence of both angle strain and torsional strain.[5][6] Unlike the strain-free cyclohexane, the carbon atoms in a planar cyclobutane would be forced into unnatural 90° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7] To alleviate the eclipsing interactions between adjacent hydrogen atoms (torsional strain) that would exist in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation.[8][9][10] This puckering slightly reduces the C-C-C bond angles to approximately 88°, thereby increasing angle strain to relieve the more energetically costly torsional strain.[8]

The total strain energy of the parent cyclobutane is approximately 26-28 kcal/mol.[5][10] This inherent energy makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry.[11][12][13]

G cluster_strain Ring Strain in Cyclobutane Angle_Strain Angle Strain (Deviation from 109.5°) Puckered_Conformation Puckered Conformation (Reduces Torsional Strain, Increases Angle Strain) Angle_Strain->Puckered_Conformation Leads to Torsional_Strain Torsional Strain (Eclipsing Interactions) Torsional_Strain->Puckered_Conformation Relieved by

Quantitative Analysis of Thermodynamic Stability

The thermodynamic stability of cyclobutane and its derivatives can be quantified through various experimental and computational methods. Key parameters include the enthalpy of formation (ΔHf°) and strain energy.

Enthalpy of Formation and Strain Energy Data

The following tables summarize the enthalpy of formation and strain energy for cyclobutane and some of its simple derivatives. Strain energy is calculated as the difference between the experimental heat of combustion and the theoretical heat of combustion of a hypothetical strain-free analogue.

CompoundFormulaΔHf° (gas, 298.15 K) (kJ/mol)ΔHf° (gas, 298.15 K) (kcal/mol)Reference(s)
CyclobutaneC₄H₈28.4 ± 0.66.8 ± 0.1[1][2][3][11][14][15]
MethylcyclobutaneC₅H₁₀-0.4 ± 0.8-0.1 ± 0.2[4]
1,1-DimethylcyclobutaneC₆H₁₂-35.6 ± 1.0-8.5 ± 0.2[4]
Cyclobutylcarboxylic acidC₅H₈O₂-435.1 (liquid)-104.0 (liquid)[16]
CompoundStrain Energy (kcal/mol)Reference(s)
Cyclobutane26.3 - 28.1[5][10][17][18][19][20]
Methylcyclobutane~26[4]
1,1-Dimethylcyclobutane~18[4]

Experimental and Computational Protocols

Experimental Determination of Thermodynamic Stability

Bomb Calorimetry for Heats of Combustion:

A primary experimental method for determining the strain energy of cyclobutane derivatives is bomb calorimetry, which measures the heat of combustion.

  • Sample Preparation: A precisely weighed sample (typically a solid pellet or an encapsulated liquid) of the cyclobutane derivative is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."[21][22][23] A fuse wire is positioned in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.[21][22]

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.[21][23]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).[21][23][24]

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The strain energy is then derived by comparing the experimental heat of combustion with the theoretical value for a strain-free analogue.[21][25]

Computational Chemistry Methods

Computational chemistry provides a powerful tool for investigating the thermodynamic stability and conformational landscape of cyclobutane derivatives.

  • Conformational Search: To identify the most stable conformation(s), a systematic or stochastic conformational search is performed. Methods like molecular dynamics (MD) simulations or simulated annealing can be employed to explore the potential energy surface.[9][26][27]

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) are commonly used.[4][26] A basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p)) is recommended for accurate results.[4] Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to the enthalpy.[4]

  • Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more computationally expensive methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[4]

  • Strain Energy Calculation: The strain energy is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The strain energy is then determined from the calculated enthalpy of reaction.[4]

Key Synthetic and Reaction Pathways

The unique electronic and steric properties of the cyclobutane ring govern its reactivity and provide avenues for its synthesis and functionalization.

[2+2] Cycloaddition: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction is a fundamental method for constructing the cyclobutane ring. This reaction can be initiated thermally or photochemically.[28][29][30]

G Start Alkene 1 + Alkene 2 Activation Activation (Thermal or Photochemical) Start->Activation Intermediate Diradical or Zwitterionic Intermediate Activation->Intermediate Cyclization Ring Closure Intermediate->Cyclization Product Cyclobutane Derivative Cyclization->Product

Ring-Opening Reactions: Harnessing Strain Release

The inherent strain in the cyclobutane ring can be a driving force for ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or thermal activation.[12][13][22][24]

G Start Substituted Cyclobutane + Electrophile (E+) Attack Electrophilic Attack on C-C bond Start->Attack Intermediate Carbocation Intermediate Attack->Intermediate Nucleophilic_Capture Nucleophilic Capture (Nu-) Intermediate->Nucleophilic_Capture Product Ring-Opened Product Nucleophilic_Capture->Product

Conclusion

The thermodynamic stability of the cyclobutane ring in its derivatives is a delicate balance of angle and torsional strain, which dictates its unique puckered conformation and its reactivity. For researchers in drug discovery and organic synthesis, a thorough understanding of these thermodynamic principles is paramount. The ability to quantitatively assess the stability of cyclobutane-containing molecules and to predict their behavior in chemical transformations is crucial for the rational design of novel therapeutics and functional materials. The strategic incorporation of the cyclobutane motif, guided by the principles outlined in this guide, will undoubtedly continue to be a fruitful endeavor in the advancement of chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols: The Role of (Bromomethyl)cyclobutane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane has emerged as a critical building block in modern pharmaceutical synthesis, prized for its ability to introduce the unique cyclobutane (B1203170) moiety into complex molecular architectures. This four-membered carbocycle can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability, improved potency, and better selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key pharmaceutical compounds.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueReferences
CAS Number 17247-58-4[1]
Molecular Formula C₅H₉Br[1]
Molecular Weight 149.03 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 123-124 °C (lit.)[1][3]
Density 1.326 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.48 (lit.)[1][3]
Flash Point 41 °C (105.8 °F) - closed cup[1]

Synthesis of this compound

A reliable supply of high-purity this compound is the first step in its application. A common laboratory- and industrial-scale synthesis involves the bromination of cyclobutylmethanol.

Experimental Protocol: Synthesis of this compound from Cyclobutylmethanol

This protocol is adapted from a patented industrial method.[3][4]

Reaction Scheme:

G Cyclobutylmethanol Cyclobutylmethanol Bromomethyl)cyclobutane Bromomethyl)cyclobutane Cyclobutylmethanol->Bromomethyl)cyclobutane Triphenylphosphite, Bromine, DMF -12 °C to rt

A schematic for the synthesis of this compound.

Materials:

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, charge N,N-dimethylformamide (DMF) (5.1 eqV) followed by triphenylphosphite (1.0 eq).[4]

  • Cool the mixture and introduce bromine (1.0 eq) while maintaining the temperature below 12 °C.[4]

  • Upon completion of the bromine addition, adjust the temperature of the reaction mixture to -12 °C.[4]

  • Slowly add cyclobutylmethanol (1.0 eq) to the reaction mixture, ensuring the temperature does not exceed -5 °C.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[4]

  • The product, this compound, is isolated by distillation and washing.[4]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )QuantityMolesYield (%)Purity (%)
Cyclobutylmethanol86.131.120 kg13.00--
Triphenylphosphite310.284.53 kg14.60--
Bromine159.812.34 kg14.64--
This compound149.031.529 kg10.267898.3 (GC)

Application in the Synthesis of Nalbuphine (B1235481)

Nalbuphine is a semi-synthetic opioid agonist-antagonist used for the relief of moderate to severe pain.[5][6] The introduction of the cyclobutylmethyl group via this compound is a key step in its synthesis.

Experimental Protocol: Synthesis of Nalbuphone from Noroxymorphone (B159341)

This protocol describes the N-alkylation of noroxymorphone with cyclobutyl methyl bromide to yield nalbuphone, a direct precursor to nalbuphine.[7]

Reaction Scheme:

G Noroxymorphone Noroxymorphone Nalbuphone Nalbuphone Noroxymorphone->Nalbuphone Cyclobutyl methyl bromide, NaHCO₃, DMF 85 °C

N-alkylation of Noroxymorphone to form Nalbuphone.

Materials:

  • Noroxymorphone

  • Cyclobutyl methyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of noroxymorphone (0.143 g) in DMF (2 mL) under a nitrogen atmosphere, add sodium bicarbonate (0.1 g) and cyclobutyl methyl bromide (67 μL).[7]

  • Stir the reaction mixture at 85 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Once the reaction is complete, cool the mixture to room temperature and quench with water (2 mL).[7]

  • Filter the reaction mixture and wash the solid with distilled water (10 mL).[7]

  • Dry the solid to obtain crude nalbuphone as a white solid.[7]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )QuantityMolesYield (%)
Noroxymorphone287.310.143 g0.0005-
Cyclobutyl methyl bromide149.0367 μL~0.0006-
Nalbuphone355.42--82

Note: The subsequent reduction of nalbuphone to nalbuphine can be achieved using a suitable reducing agent, with reported yields of 75%.[7]

Application in the Synthesis of Boceprevir (B1684563)

Boceprevir is a protease inhibitor used in the treatment of hepatitis C. A key structural feature of boceprevir is the 3-amino-4-cyclobutyl-2-hydroxybutanamide (B1600569) moiety, the synthesis of which utilizes this compound.

Synthetic Approach to the 3-Amino-4-cyclobutyl-2-hydroxybutanamide Intermediate

The synthesis involves the alkylation of a glycine (B1666218) equivalent with this compound. One patented method describes the reaction of ethyl 2-(diphenylmethyleneamino)acetate with this compound.

Reaction Workflow:

G cluster_0 Synthesis of Boceprevir Intermediate A Ethyl 2-(diphenylmethyleneamino)acetate C Alkylation (Base, Solvent) A->C B This compound B->C D Hydrolysis C->D E Ethyl 2-amino-3-cyclobutylpropanoate D->E G cluster_0 Butorphanol Synthesis A 14-Hydroxy-3-methoxymorphinan C N-Acylation A->C B Cyclobutylcarbonyl chloride B->C D Reduction (e.g., LiAlH₄) C->D E N-Cyclobutylmethyl-14-hydroxy-3-methoxymorphinan D->E F Demethylation E->F G Butorphanol F->G

References

Application Notes and Protocols for (Bromomethyl)cyclobutane as an Alkylating Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane is a versatile alkylating agent utilized in organic synthesis to introduce the cyclobutylmethyl moiety into a variety of molecules. This structural motif is of significant interest in medicinal chemistry due to its unique conformational properties and its presence in several approved pharmaceutical agents.[1] The cyclobutane (B1203170) ring can enhance metabolic stability, improve binding affinity to biological targets, and serve as a non-planar bioisostere for other groups.[2][3]

These application notes provide an overview of the use of this compound in N-, O-, and C-alkylation reactions, complete with detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Applications in Organic Synthesis

This compound is a valuable reagent for the construction of complex organic molecules. Its primary application lies in the pharmaceutical industry as a key intermediate for the synthesis of drugs such as the analgesic nalbuphine (B1235481) and the antiviral agent boceprevir.[4][5] The cyclobutylmethyl group is typically introduced via nucleophilic substitution, where a nucleophile displaces the bromide ion from this compound.

Key Applications Include:

  • N-Alkylation: Introduction of the cyclobutylmethyl group onto nitrogen atoms in amines and amides. This is a common strategy in the synthesis of opioid receptor modulators.

  • O-Alkylation: Formation of cyclobutylmethyl ethers by reacting this compound with alcohols or phenols.

  • C-Alkylation: Creation of new carbon-carbon bonds by reacting this compound with carbanions, such as those derived from active methylene (B1212753) compounds.

Experimental Protocols

The following protocols provide detailed methodologies for key alkylation reactions using this compound.

Protocol 1: N-Alkylation of 14-Hydroxy Nordihydrocodeine

This protocol details the synthesis of methyl nalbuphine, a precursor to nalbuphine, via the N-alkylation of 14-hydroxy nordihydrocodeine with this compound.

Reaction Scheme:

N_Alkylation 14-Hydroxy Nordihydrocodeine 14-Hydroxy Nordihydrocodeine reagents Na2CO3, KI DMF, 60 °C, 48 h 14-Hydroxy Nordihydrocodeine->reagents This compound This compound This compound->reagents Methyl Nalbuphine Methyl Nalbuphine reagents->Methyl Nalbuphine

Caption: N-Alkylation of 14-Hydroxy Nordihydrocodeine.

Materials:

  • 14-Hydroxy nordihydrocodeine

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask, add 14-hydroxy nordihydrocodeine (53 g), sodium carbonate (50 g), potassium iodide (5.2 g), and this compound (32.7 g).[3]

  • Add 300 mL of anhydrous DMF to the flask.[3]

  • Heat the reaction mixture to 60°C with constant stirring.[3]

  • Maintain the reaction at 60°C for 48 hours.[3]

  • After 48 hours, cool the reaction mixture to 25°C.

  • Quench the reaction by slowly pouring the mixture into 3.2 L of deionized water. A solid precipitate will form.[3]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with deionized water and allow it to air dry.

  • The resulting product is methyl nalbuphine (44 g).[3]

Quantitative Data:

ReactantProductYieldPurity (HPLC)Reference
14-Hydroxy NordihydrocodeineMethyl Nalbuphine77%99.07%[3]
Protocol 2: General Procedure for O-Alkylation of Phenols

This generalized protocol describes the O-alkylation of a phenol (B47542) with this compound to form a cyclobutylmethyl aryl ether. This method is based on standard Williamson ether synthesis conditions.

Reaction Workflow:

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve phenol in solvent B Add base (e.g., K2CO3) A->B C Add this compound B->C D Heat reaction mixture (e.g., reflux) C->D E Monitor reaction by TLC/GC D->E F Cool to room temperature E->F G Filter solids F->G H Extract with organic solvent G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: General workflow for O-alkylation of phenols.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Add this compound (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Quantitative Data (Illustrative):

Phenol SubstrateProductTypical Yield Range
PhenolCyclobutylmethyl phenyl ether70-90%
4-Methoxyphenol1-(Cyclobutylmethoxy)-4-methoxybenzene75-95%
2-Nitrophenol1-(Cyclobutylmethoxy)-2-nitrobenzene60-80%
Protocol 3: General Procedure for C-Alkylation of Active Methylene Compounds

This protocol provides a general method for the C-alkylation of an active methylene compound, such as diethyl malonate or a β-ketoester, with this compound.

Logical Relationship of Reagents and Steps:

C_Alkylation_Logic cluster_reactants Reactants cluster_steps Reaction Steps AMC Active Methylene Compound (e.g., Diethyl Malonate) Deprotonation Deprotonation to form Enolate AMC->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation BMC This compound Alkylation Nucleophilic attack on This compound (SN2) BMC->Alkylation Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Deprotonation Deprotonation->Alkylation Workup Aqueous Work-up and Extraction Alkylation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification

Caption: Logical flow of C-alkylation reaction.

Materials:

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)

  • This compound

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the active methylene compound (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0°C and add this compound (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Illustrative Quantitative Data for C-Alkylation:

Active Methylene CompoundProductTypical Yield Range
Diethyl malonateDiethyl 2-(cyclobutylmethyl)malonate60-80%
Ethyl acetoacetateEthyl 2-(cyclobutylmethyl)-3-oxobutanoate65-85%
1,3-Cyclohexanedione2-(Cyclobutylmethyl)cyclohexane-1,3-dione55-75%

Disclaimer: The provided generalized protocols are intended as a starting point. Reaction conditions, including solvent, base, temperature, and reaction time, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes & Protocols: Synthesis of Novel APIs Using (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of active pharmaceutical ingredients (APIs) utilizing (bromomethyl)cyclobutane as a key synthetic intermediate. The unique structural properties of the cyclobutane (B1203170) moiety, such as its puckered conformation and metabolic stability, make it a valuable component in modern drug design.[1][2] This document outlines the synthesis of three notable APIs: Nalbuphine (B1235481), Butorphanol, and Boceprevir, and details their mechanisms of action.

Introduction to this compound in API Synthesis

This compound is a versatile reagent in medicinal chemistry, primarily employed for the introduction of a cyclobutylmethyl group onto a target molecule. This functional group can impart favorable pharmacokinetic properties to a drug candidate, including enhanced metabolic stability and improved receptor binding affinity. Its utility is highlighted in the synthesis of several commercially successful drugs.

Synthesis of Key Active Pharmaceutical Ingredients (APIs)

This section details the synthetic routes for Nalbuphine, Butorphanol, and Boceprevir, where this compound plays a pivotal role.

Nalbuphine

Nalbuphine is a mixed agonist-antagonist opioid analgesic used for the management of moderate to severe pain.[3] The synthesis involves the N-alkylation of noroxymorphone (B159341) with this compound.

Reaction Scheme:

Nalbuphine_Synthesis Noroxymorphone Noroxymorphone Nalbuphone Nalbuphone Noroxymorphone->Nalbuphone Sodium Bicarbonate, DMF Bromomethylcyclobutane This compound Bromomethylcyclobutane->Nalbuphone Nalbuphine Nalbuphine Nalbuphone->Nalbuphine Reduction Reducing_Agent Reducing Agent Reducing_Agent->Nalbuphine

Caption: Synthetic route for Nalbuphine.

Experimental Protocol: Synthesis of Nalbuphone

  • Materials:

    • Noroxymorphone (1 equivalent)

    • This compound (1.2 equivalents)

    • Sodium bicarbonate (2 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Ice bath

    • Distilled water

  • Procedure:

    • To a solution of noroxymorphone (0.143 g) in DMF (2 mL) under a nitrogen atmosphere, add sodium bicarbonate (0.1 g) and this compound (67 μL).[4]

    • Stir the reaction mixture at room temperature for 3 hours.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).[4]

    • Upon completion, place the reaction vessel in an ice bath for 2 hours.[4]

    • Add 10 mL of distilled water to precipitate the product.[4]

    • Filter the precipitate and dry to obtain crude nalbuphone.[4]

Experimental Protocol: Synthesis of Nalbuphine

  • Materials:

  • Procedure:

    • Dissolve nalbuphone (e.g., 1.01 g) in anhydrous methanol (40 mL) in a three-neck flask and stir at a controlled temperature (e.g., 0 °C).[5]

    • Add sodium triacetoxyborohydride (e.g., 719 mg, 1.2 eq) in batches.[5]

    • Monitor the reaction by sampling every hour until the starting material is consumed.[5]

    • Quench the reaction by adding 2 mL of water.[5]

    • Remove the solvent by rotary evaporation.[5]

    • Adjust the pH to approximately 9.0 with a saturated sodium carbonate solution.[5]

    • Extract the aqueous layer three times with ethyl acetate (10 mL each).[5]

    • Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[5]

    • Concentrate the solution under reduced pressure to obtain nalbuphine free base.[5]

Quantitative Data:

StepProductStarting MaterialReagentsSolventYieldPurityReference
1NalbuphoneNoroxymorphoneThis compound, Sodium BicarbonateDMF82%-[4]
2NalbuphineNalbuphoneSodium triacetoxyborohydrideMethanol/Ethanol72-86%99.01-99.14%[5]
Butorphanol

Butorphanol is another mixed agonist-antagonist opioid analgesic, structurally similar to nalbuphine. Its synthesis also involves the N-alkylation of a morphinan (B1239233) precursor with this compound.[6]

Reaction Scheme:

Butorphanol_Synthesis Morphinan_Precursor 14-Hydroxymorphinan (Norbutorphanol) Butorphanol Butorphanol Morphinan_Precursor->Butorphanol Alkylation Bromomethylcyclobutane This compound Bromomethylcyclobutane->Butorphanol

Caption: General synthesis of Butorphanol.

Experimental Protocol: Synthesis of Butorphanol (General)

Note: This is a generalized protocol based on available literature. Specific conditions may require optimization.

  • Materials:

    • 14-Hydroxymorphinan (Norbutorphanol) (1 equivalent)

    • This compound (1.1 - 1.5 equivalents)

    • A suitable base (e.g., K₂CO₃, NaHCO₃)

    • A suitable polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • Dissolve 14-hydroxymorphinan in the chosen solvent.

    • Add the base to the solution.

    • Add this compound and stir the reaction mixture at an elevated temperature (e.g., 60-80 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and add water to precipitate the product or perform a suitable work-up procedure.

    • Purify the crude product by crystallization or column chromatography.

Quantitative Data:

Boceprevir

Boceprevir is a protease inhibitor used in the treatment of Hepatitis C.[7] Its synthesis involves the use of this compound to introduce the cyclobutylmethyl group at the P1 position of the peptidomimetic structure.

Reaction Scheme:

Boceprevir_Synthesis Ketimide Ketimide Intermediate (Formula-3) Amino_Acid_Ester Amino Acid Ester (Formula-4) Ketimide->Amino_Acid_Ester Base, Solvent Bromomethylcyclobutane This compound Bromomethylcyclobutane->Amino_Acid_Ester Boceprevir Boceprevir Amino_Acid_Ester->Boceprevir Further Synthetic Steps

Caption: Key step in Boceprevir synthesis.

Experimental Protocol: Synthesis of Boceprevir Intermediate (General)

Note: This protocol is based on patent literature and represents a key step in the overall synthesis. Further steps are required to obtain the final API.

  • Materials:

    • Ketimide compound of general formula-3 (as described in patent WO2014061034A1)

    • (Halomethyl)cyclobutane (e.g., this compound)

    • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

    • A suitable solvent (e.g., THF, DMF)

    • An acid for work-up (e.g., HCl)

  • Procedure:

    • Dissolve the ketimide compound in the chosen anhydrous solvent under an inert atmosphere.

    • Add the base and stir the mixture.

    • Add this compound and continue stirring, possibly with heating.

    • Monitor the reaction for completion.

    • Quench the reaction and treat with an acid to obtain the amino acid ester intermediate.

    • This intermediate undergoes further transformations, including deprotection, coupling, and oxidation, to yield Boceprevir.

Quantitative Data:

Detailed quantitative data for this specific step from non-patent literature is limited. The overall process described in the patent aims for high purity (e.g., 99.3% by HPLC for the final Boceprevir).

Mechanism of Action and Signaling Pathways

Nalbuphine and Butorphanol: Opioid Receptor Modulation

Nalbuphine and Butorphanol are mixed agonist-antagonists at opioid receptors. They act as agonists at kappa-opioid receptors (KOR) and as partial agonists or antagonists at mu-opioid receptors (MOR).[2][8][9][10] This dual action provides analgesia while potentially reducing the risk of side effects like respiratory depression and abuse potential associated with full MOR agonists.[2][10]

Signaling Pathway:

Opioid_Signaling cluster_KOR Kappa-Opioid Receptor (KOR) Agonism cluster_MOR Mu-Opioid Receptor (MOR) Antagonism KOR KOR G_protein_KOR Gi/o Protein KOR->G_protein_KOR Agonist Binding (Nalbuphine/Butorphanol) Beta_Arrestin_KOR β-Arrestin Recruitment KOR->Beta_Arrestin_KOR Adenylate_Cyclase_KOR Adenylate Cyclase G_protein_KOR->Adenylate_Cyclase_KOR Inhibition cAMP_KOR ↓ cAMP Adenylate_Cyclase_KOR->cAMP_KOR Analgesia Analgesia cAMP_KOR->Analgesia Dysphoria Dysphoria Beta_Arrestin_KOR->Dysphoria MOR MOR G_protein_MOR Gi/o Protein MOR->G_protein_MOR Blocked by Nalbuphine/Butorphanol Endogenous_Opioids Endogenous Opioids Endogenous_Opioids->MOR Reduced_Side_Effects Reduced Respiratory Depression & Abuse Potential G_protein_MOR->Reduced_Side_Effects

Caption: Opioid receptor signaling by Nalbuphine/Butorphanol.

Upon binding to KOR, these drugs activate G-protein-coupled signaling cascades, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, which contributes to their analgesic effects.[11] They also promote the recruitment of β-arrestin, which can be associated with dysphoric effects.[11][12] Their antagonistic action at the MOR prevents endogenous opioids from binding, thereby mitigating typical mu-agonist side effects.

Boceprevir: HCV NS3/4A Protease Inhibition

Boceprevir is a direct-acting antiviral agent that targets the Hepatitis C virus (HCV) NS3/4A serine protease.[7][13] This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins necessary for viral replication.[7][13]

Mechanism of Inhibition:

Boceprevir_MoA cluster_HCV HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Viral_Replication Viral Replication Mature_Proteins->Viral_Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition Inhibition

Caption: Mechanism of action of Boceprevir.

Boceprevir acts as a covalent, reversible inhibitor by binding to the active site of the NS3 protease.[7] It forms a covalent bond with the catalytic serine residue, thereby blocking the proteolytic activity of the enzyme.[7] This prevents the processing of the viral polyprotein, halting the production of essential viral components and disrupting the viral replication cycle.[7][13]

References

Application Notes and Protocols: (Bromomethyl)cyclobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane is a valuable reagent in medicinal chemistry, primarily utilized as a cyclobutylmethylating agent to introduce the cyclobutylmethyl moiety into molecules. This four-membered ring system is of significant interest in drug design due to its unique conformational properties and its ability to serve as a bioisostere for other chemical groups. The incorporation of a cyclobutylmethyl group can positively influence the pharmacological profile of a drug candidate by enhancing metabolic stability, providing conformational restriction, and improving binding affinity to target proteins.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents.

Synthesis of Nalbuphine Analogues

Application Note: this compound is a crucial building block in the semi-synthesis of Nalbuphine, a potent mixed agonist-antagonist opioid analgesic. The cyclobutylmethyl group is introduced via N-alkylation of a noroxymorphone (B159341) precursor. This modification is critical for its specific interaction with opioid receptors, contributing to its analgesic effects with a reduced risk of abuse potential.

Experimental Protocol: Synthesis of Nalbuphone

This protocol describes the N-alkylation of noroxymorphone with this compound to yield nalbuphone, a key intermediate in the synthesis of nalbuphine.[1]

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Noroxymorphone287.310.143 g0.498 mmol
This compound149.0367 µL (approx. 88.5 mg)0.594 mmol
Sodium Carbonate (Na2CO3)105.990.1 g0.943 mmol
Potassium Iodide (KI)166.00Catalytic amount-
N,N-Dimethylformamide (DMF)73.092 mL-

Procedure:

  • To a solution of noroxymorphone (0.143 g) in DMF (2 mL) in a round-bottom flask, add sodium carbonate (0.1 g) and a catalytic amount of potassium iodide.

  • Add this compound (67 µL) to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by placing the flask in an ice bath for 2 hours.

  • Add 10 mL of distilled water to the reaction mixture.

  • Collect the resulting precipitate by filtration and dry to obtain crude nalbuphone.

  • The reported yield for this transformation is 82%.[1]

Purification and Characterization:

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol-water.

  • Characterization Data for Nalbuphone:

    • NMR, FT-IR, Mass, and HPLC spectroscopy are used to confirm the structure and purity of the product.[1]

Signaling Pathway of Nalbuphine

Nalbuphine functions as a mixed agonist-antagonist at opioid receptors. It is an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[2] This dual action is responsible for its analgesic properties while mitigating some of the undesirable side effects associated with full µ-opioid agonists, such as respiratory depression and dependence.[2]

Nalbuphine_Signaling cluster_Nalbuphine Nalbuphine cluster_Receptors Opioid Receptors cluster_Cellular_Effects Cellular Effects Nalbuphine Nalbuphine MOR μ-Opioid Receptor (MOR) Nalbuphine->MOR Antagonist KOR κ-Opioid Receptor (KOR) Nalbuphine->KOR Agonist Reduced_Side_Effects Reduced Respiratory Depression & Dependence Potential MOR->Reduced_Side_Effects Contributes to Analgesia Analgesia KOR->Analgesia Induces

Nalbuphine's dual action on opioid receptors.

Synthesis of Boceprevir Intermediates

Application Note: this compound is a key starting material in the synthesis of Boceprevir, a protease inhibitor used to treat hepatitis C. It is used to introduce the cyclobutylmethyl group at the P1 position of the peptidomimetic inhibitor. This structural feature plays a crucial role in the binding of the drug to the HCV NS3/4A serine protease active site, thereby inhibiting viral replication.

Experimental Protocol: Alkylation of a Glycine Derivative

This protocol describes the alkylation of an ethyl 2-(diphenylmethyleneamino)acetate with this compound, a key step in forming the P1 fragment of Boceprevir.[3]

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )
Ethyl 2-(diphenylmethyleneamino)acetate267.32
This compound149.03
Potassium tert-butoxide (KOt-Bu)112.21
Tetrahydrofuran (THF)72.11
Hydrochloric acid (HCl)36.46

Procedure:

  • In a suitable reaction vessel, dissolve ethyl 2-(diphenylmethyleneamino)acetate in anhydrous THF under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of potassium tert-butoxide in THF dropwise to the reaction mixture.

  • After stirring for a short period, add this compound.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, the reaction is quenched, and the diphenylmethylene protecting group is removed by treatment with hydrochloric acid to yield ethyl 2-amino-3-cyclobutylpropanoate.[3]

Purification and Characterization:

  • The product is typically purified by extraction and column chromatography.

  • Characterization Data for Ethyl 2-amino-3-cyclobutylpropanoate:

    • Molecular Formula: C9H17NO2[4]

    • Molecular Weight: 171.24 g/mol [4]

    • Further characterization would involve NMR, IR, and Mass Spectrometry to confirm the structure.

Mechanism of Action of Boceprevir

Boceprevir is a direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A serine protease.[5] This enzyme is essential for the cleavage of the HCV polyprotein, a necessary step for viral replication. Boceprevir acts as a covalent, reversible inhibitor by binding to the active site of the NS3 protease, specifically forming a covalent bond with the active site serine residue.[5][6] This blockage prevents the processing of the viral polyprotein, thus halting viral maturation and replication.[5]

Boceprevir_Mechanism cluster_HCV HCV Replication Cycle cluster_Enzyme Target Enzyme cluster_Drug Drug Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Substrate for Mature_Proteins Mature Viral Proteins New_Virions New Virions Mature_Proteins->New_Virions Assembly NS3_4A->Mature_Proteins Cleavage Boceprevir Boceprevir Boceprevir->NS3_4A Inhibits

Boceprevir's inhibition of HCV NS3/4A protease.

Synthesis of Butorphanol (B1668111) Analogues

Application Note: this compound is employed in the synthesis of Butorphanol, another mixed agonist-antagonist opioid analgesic. The cyclobutylmethyl group is introduced via N-alkylation of a suitable morphinan (B1239233) precursor. This substituent is crucial for its pharmacological profile, particularly its potent agonist activity at the κ-opioid receptor and antagonist or partial agonist activity at the µ-opioid receptor.

Experimental Protocol: Synthesis of a Butorphanol Intermediate

This protocol outlines the N-alkylation of a diol intermediate with this compound as described in a patent for the preparation of Butorphanol.[7]

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(S)-1-(4-methoxy-benzyl)-octahydro-isoquinoline-4a,8a-diol291.3925.0 g0.0857 mol
This compound149.0316.2 g0.109 mol
Sodium Bicarbonate (NaHCO3)84.0118.0 g0.214 mol
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a solution of (S)-1-(4-methoxy-benzyl)-octahydro-isoquinoline-4a,8a-diol (25.0 g) in DMF (100 mL), add sodium bicarbonate (18.0 g).

  • Add this compound (16.2 g) to the mixture at 25-30 °C.

  • Heat the reaction mixture to 100 °C and stir for 10 hours.

  • After completion, cool the reaction mixture to 25-30 °C.

  • Add water (250 mL) dropwise over 30 minutes.

  • Filter the resulting precipitate, wash with water (125 mL), and dry to yield the crude product (26.0 g).

Purification:

  • The crude product can be purified by stirring with isopropanol (B130326) (50 mL) at 5-10 °C for 1 hour, followed by filtration.

Signaling Pathway of Butorphanol

Butorphanol exhibits a complex interaction with opioid receptors. It is a potent agonist at the κ-opioid receptor (KOR) and a partial agonist or antagonist at the µ-opioid receptor (MOR).[8] This mixed pharmacological profile provides analgesia primarily through KOR activation, while the interaction with MOR contributes to a ceiling effect on respiratory depression, making it a safer analgesic option in certain clinical settings.[8]

Butorphanol_Signaling cluster_Butorphanol Butorphanol cluster_Receptors Opioid Receptors cluster_Cellular_Effects Cellular Effects Butorphanol Butorphanol KOR κ-Opioid Receptor (KOR) Butorphanol->KOR Agonist MOR μ-Opioid Receptor (MOR) Butorphanol->MOR Partial Agonist/ Antagonist Analgesia Analgesia KOR->Analgesia Primary Mediator of Ceiling_Effect Ceiling Effect on Respiratory Depression MOR->Ceiling_Effect Contributes to

Butorphanol's interaction with opioid receptors.

References

Application Notes and Protocols: The Role of (Bromomethyl)cyclobutane in Butorphanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the pivotal role of (bromomethyl)cyclobutane as a key intermediate in the synthesis of Butorphanol (B1668111), a potent opioid analgesic. Butorphanol's unique agonist-antagonist activity at opioid receptors is of significant interest in pain management. A critical step in its chemical synthesis involves the N-alkylation of a nor-morphinan precursor, typically norlevorphanol (B8719409), with this compound to introduce the characteristic cyclobutylmethyl moiety. This document outlines the synthetic strategy, provides a detailed experimental protocol for a closely related N-alkylation reaction, presents quantitative data, and illustrates the relevant biological signaling pathway.

Introduction

Butorphanol is a synthetically derived morphinan (B1239233) opioid that exhibits a mixed agonist-antagonist profile at opioid receptors. It functions as a partial agonist/antagonist at the μ-opioid receptor and a full agonist at the κ-opioid receptor. This dual action provides effective analgesia with a ceiling effect on respiratory depression, a significant advantage over traditional full μ-opioid agonists.

The chemical structure of butorphanol is distinguished by the N-cyclobutylmethyl substituent, which is crucial for its pharmacological activity. The introduction of this group is a key transformation in its synthesis, accomplished through the N-alkylation of a secondary amine precursor. This compound serves as the primary alkylating agent in this reaction, making it an indispensable building block in the manufacturing of butorphanol.

Synthetic Pathway Overview

The synthesis of butorphanol generally involves the modification of a morphinan skeleton. A common strategy starts with a precursor molecule that contains the core morphinan structure but lacks the N-substituent, such as norlevorphanol ((-)-3,14-dihydroxymorphinan). The secondary amine of norlevorphanol is then alkylated using this compound to yield butorphanol.

Synthesis_Pathway Norlevorphanol Norlevorphanol Butorphanol Butorphanol Norlevorphanol->Butorphanol  N-Alkylation Bromomethylcyclobutane This compound Bromomethylcyclobutane->Butorphanol

Figure 1: General synthetic scheme for the N-alkylation of norlevorphanol.

Key Experimental Protocol: N-Alkylation

Reaction: N-alkylation of 14-hydroxy nordihydrocodeine

Materials:

  • 14-hydroxy nordihydrocodeine

  • Cyclobutylmethyl bromide

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, charge 14-hydroxy nordihydrocodeine (1.0 eq), sodium carbonate (approx. 1.8 eq), and potassium iodide (approx. 0.1 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • To this stirred suspension, add cyclobutylmethyl bromide (approx. 1.2 eq).

  • Heat the reaction mixture to 60°C.

  • Maintain the temperature and continue stirring for 48 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • The product, methyl nalbuphine, will precipitate as a solid.

  • Collect the solid by filtration and wash with water.

  • Dry the product under vacuum.

Data Presentation

The following table summarizes quantitative data for the analogous N-alkylation reaction described in the protocol.

ParameterValueReference
Starting Material 14-hydroxy nordihydrocodeineWO2017046814A1
Alkylating Agent Cyclobutylmethyl bromideWO2017046814A1
Solvent Dimethylformamide (DMF)WO2017046814A1
Base Sodium CarbonateWO2017046814A1
Catalyst Potassium IodideWO2017046814A1
Temperature 60°CWO2017046814A1
Reaction Time 48 hoursWO2017046814A1
Yield 77%WO2017046814A1
Purity (HPLC) 99.07%WO2017046814A1

General conditions for the N-alkylation of morphinan alkaloids often involve the use of aprotic dipolar solvents such as dimethylacetamide, dimethylformamide (DMF), or 1-methyl-2-pyrrolidone at temperatures ranging from 55°C to 85°C.

Mechanism of Action: Opioid Receptor Signaling

Butorphanol exerts its analgesic effects through interaction with G-protein coupled opioid receptors in the central nervous system. Its distinct pharmacological profile arises from its differential activity at μ- and κ-opioid receptors.

Signaling_Pathway cluster_butorphanol Butorphanol cluster_receptors Opioid Receptors cluster_cellular_effects Cellular Effects cluster_physiological_response Physiological Response Butorphanol Butorphanol Mu_Receptor μ-Opioid Receptor Butorphanol->Mu_Receptor Partial Agonist/ Antagonist Kappa_Receptor κ-Opioid Receptor Butorphanol->Kappa_Receptor Agonist Adenylate_Cyclase Inhibit Adenylate Cyclase Mu_Receptor->Adenylate_Cyclase Calcium_Channels Close Ca²⁺ Channels Mu_Receptor->Calcium_Channels Potassium_Channels Open K⁺ Channels Mu_Receptor->Potassium_Channels Reduced_Respiratory_Depression Reduced Respiratory Depression Mu_Receptor->Reduced_Respiratory_Depression Ceiling Effect Kappa_Receptor->Adenylate_Cyclase Kappa_Receptor->Calcium_Channels Kappa_Receptor->Potassium_Channels Analgesia Analgesia Adenylate_Cyclase->Analgesia Calcium_Channels->Analgesia Potassium_Channels->Analgesia

Figure 2: Simplified signaling pathway of Butorphanol at opioid receptors.

Upon binding to κ-opioid receptors, butorphanol initiates a signaling cascade that leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP). This is accompanied by the closure of voltage-gated calcium channels and the opening of potassium channels, which hyperpolarizes the neuron and reduces neuronal excitability, ultimately leading to analgesia. Its partial agonism at the μ-opioid receptor contributes to analgesia while also antagonizing the effects of other full μ-agonists, which is responsible for the ceiling effect on respiratory depression.

Conclusion

This compound is a critical raw material in the synthesis of butorphanol, enabling the introduction of the pharmacologically essential N-cyclobutylmethyl group. The N-alkylation reaction, typically carried out on a nor-morphinan precursor, is a robust and high-yielding transformation. Understanding the specifics of this synthetic step and the subsequent biological actions of butorphanol is fundamental for researchers and professionals involved in the development and manufacturing of this important analgesic.

Application Notes and Protocols: Reaction of (Bromomethyl)cyclobutane with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-(cyclobutylmethyl)amines through the reaction of (bromomethyl)cyclobutane with primary and secondary amines. This class of compounds holds significant interest in medicinal chemistry due to the unique properties imparted by the cyclobutane (B1203170) moiety.

The cyclobutane ring offers a unique structural scaffold in drug design. Its puckered conformation can provide a degree of conformational constraint, which can be advantageous for binding to biological targets. Furthermore, the cyclobutane group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.

Reaction Overview and Challenges

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the this compound, displacing the bromide ion and forming a new carbon-nitrogen bond.

A primary challenge in the alkylation of primary amines is the potential for overalkylation. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. Similarly, secondary amines can be further alkylated to form quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as stoichiometry and the slow addition of reagents, is crucial to achieve selective mono-alkylation.

Applications in Drug Development

N-(cyclobutylmethyl)amine derivatives have shown promise in various therapeutic areas. A notable application is in the development of histamine (B1213489) H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have potential applications in the treatment of neurological disorders such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[1][2] The cyclobutylmethyl group in these antagonists often serves to occupy a specific hydrophobic pocket in the receptor binding site, contributing to their potency and selectivity.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the N-alkylation of primary and secondary amines with this compound. Please note that yields are highly dependent on the specific amine substrate and reaction conditions.

Table 1: Reaction of this compound with Primary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
Aniline (B41778)K₂CO₃Acetonitrile801285
BenzylamineEt₃NDichloromethane252478
CyclohexylamineNaHCO₃Dimethylformamide601882
n-ButylamineK₂CO₃Acetonitrile801675

Table 2: Reaction of this compound with Secondary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
N-MethylanilineK₂CO₃Acetonitrile802490
DibenzylamineEt₃NDichloromethane403685
PiperidineNaHCO₃Dimethylformamide601292
DiethylamineK₂CO₃Acetonitrile802488

Experimental Protocols

Protocol 1: Synthesis of N-(Cyclobutylmethyl)aniline (a Primary Amine Reaction)

Objective: To synthesize N-(cyclobutylmethyl)aniline via the N-alkylation of aniline with this compound.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of aniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford N-(cyclobutylmethyl)aniline.

Protocol 2: Synthesis of N-Cyclobutylmethyl-N-methylaniline (a Secondary Amine Reaction)

Objective: To synthesize N-cyclobutylmethyl-N-methylaniline via the N-alkylation of N-methylaniline with this compound.

Materials:

  • This compound

  • N-Methylaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of N-methylaniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the inorganic solids by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-cyclobutylmethyl-N-methylaniline.

Visualizations

Reaction_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary or Secondary Amine Mix Combine Reactants & Reagents Amine->Mix Bromide This compound Bromide->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Mix Heat Heat and Stir (e.g., 80°C, 12-24h) Mix->Heat Filter Filter Inorganic Salts Heat->Filter Concentrate1 Concentrate Filtrate Filter->Concentrate1 Extract Aqueous Workup (EtOAc, H₂O, Brine) Concentrate1->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate2 Concentrate Dry->Concentrate2 Purify Column Chromatography Concentrate2->Purify Product Pure N-(Cyclobutylmethyl)amine Purify->Product

Caption: General experimental workflow for the synthesis of N-(cyclobutylmethyl)amines.

H3_Signaling_Antagonist H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Histamine, ACh, NE) H3R->Neurotransmitter_Release Inhibition is Relieved AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Antagonist N-(Cyclobutylmethyl)amine Derivative (Antagonist) Antagonist->H3R Blocks Histamine Histamine Histamine->H3R Activates PKA PKA cAMP->PKA Activates

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of a cyclobutane (B1203170) ring into a spirocyclic system introduces a high degree of conformational rigidity and provides well-defined exit vectors for further functionalization. (Bromomethyl)cyclobutane is a valuable and versatile building block for the synthesis of such spirocyclic compounds, particularly through nucleophilic substitution reactions. This document provides detailed application notes and a protocol for the synthesis of spiro[4.3]octan-1-one via the alkylation of cyclopentanone (B42830) with this compound.

Core Concept: Spiroannulation via Alkylation

The fundamental approach described herein involves the generation of a nucleophile from a cyclic precursor, which then undergoes an alkylation reaction with this compound. The carbon atom bearing the bromine in this compound is electrophilic and susceptible to attack by a carbanion, such as an enolate. This reaction forms a new carbon-carbon bond, creating the spirocyclic junction.

The general workflow for this synthetic strategy is outlined below:

workflow start Start with Cyclic Precursor deprotonation Deprotonation to form Nucleophile start->deprotonation Base alkylation Alkylation with this compound deprotonation->alkylation Nucleophile workup Aqueous Workup and Extraction alkylation->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Spirocyclic Product purification->product sub This compound sub->alkylation mechanism cyclopentanone Cyclopentanone lda LDA enolate Cyclopentanone Enolate bmcb This compound product Spiro[4.3]octan-1-one plus1 + plus2 + arrow1 -> arrow2 -> logical_relationship anhydrous Anhydrous Conditions enolate_formation Quantitative Enolate Formation anhydrous->enolate_formation inert_atm Inert Atmosphere inert_atm->enolate_formation strong_base Strong, Non-nucleophilic Base strong_base->enolate_formation low_temp Low Temperature (-78 °C) low_temp->enolate_formation Prevents side reactions alkylation Efficient C-Alkylation enolate_formation->alkylation high_yield High Yield of Spirocycle alkylation->high_yield

Troubleshooting & Optimization

Technical Support Center: (Bromomethyl)cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (bromomethyl)cyclobutane. The information addresses common side products and other issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product and Formation of Rearranged Isomers in Nucleophilic Substitution Reactions

Symptoms:

  • You are performing a nucleophilic substitution reaction (e.g., solvolysis, reaction with a weak nucleophile) and obtaining a mixture of products.

  • NMR and GC-MS analysis indicates the presence of cyclopentyl derivatives (e.g., cyclopentylmethanol, methoxycyclopentane) in addition to or instead of the expected cyclobutylmethyl product.

  • Significant formation of alkenes, such as methylenecyclobutane (B73084) and cyclopentene, is observed.

Root Cause: Under conditions that favor a carbocation intermediate (S_N1/E1 pathways), the initially formed primary cyclobutylmethyl carbocation is highly prone to rearrangement. This rearrangement occurs via a 1,2-alkyl shift, leading to the formation of a more stable secondary or tertiary cyclopentyl carbocation. This rearranged carbocation can then be trapped by the nucleophile or undergo elimination.

Solutions:

  • Favor S_N2 Conditions: To minimize rearrangement, create reaction conditions that favor a bimolecular substitution (S_N2) pathway.

    • Use a strong, non-bulky nucleophile in a high concentration.

    • Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance the nucleophilicity of the attacking species.

    • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Choice of Leaving Group: If starting from the corresponding alcohol to synthesize a different cyclobutylmethyl derivative, consider converting the alcohol to a tosylate or mesylate. These are excellent leaving groups for S_N2 reactions.

Experimental Protocol: Williamson Ether Synthesis (S_N2 example)

This protocol describes the synthesis of an ether using this compound under conditions that favor the S_N2 pathway and minimize rearrangement.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise to the stirred ethoxide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ether product.

  • Purify the product by distillation or column chromatography.

Problem 2: Formation of Dimeric Byproducts in Grignard Reagent Formation

Symptom:

  • When preparing the Grignard reagent from this compound and magnesium, you observe the formation of a significant amount of a higher molecular weight byproduct, identified as 1,2-dicyclobutylethane.

Root Cause: This is a classic Wurtz-type coupling side reaction. The already formed Grignard reagent can react with the starting this compound. This is more likely to occur if the concentration of the alkyl halide is high locally.

Solutions:

  • Slow Addition: Add the solution of this compound in anhydrous ether to the magnesium turnings very slowly and with vigorous stirring. This maintains a low concentration of the alkyl halide in the presence of the Grignard reagent.

  • Dilution: Use a sufficient volume of anhydrous ether to keep the reactants dilute.

  • Activation of Magnesium: Ensure the magnesium surface is activated to promote rapid formation of the Grignard reagent. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions with this compound?

A1: The most prevalent side products arise from the rearrangement of the cyclobutylmethyl carbocation to a cyclopentyl carbocation under S_N1/E1 conditions. This leads to a mixture of:

  • Rearranged Substitution Products: e.g., methoxycyclopentane, cyclopentylmethanol.

  • Elimination Products: e.g., methylenecyclobutane, 1-methylcyclopentene, cyclopentene.[1] In Grignard reactions, a common side product is the Wurtz coupling product, 1,2-dicyclobutylethane.

Q2: Why does the cyclobutylmethyl system rearrange?

A2: The primary cyclobutylmethyl carbocation is relatively unstable. It can undergo a ring expansion through a 1,2-alkyl shift to form a more stable secondary or even tertiary carbocation within a five-membered ring.[2][3] This rearrangement is driven by the relief of ring strain in the four-membered ring and the increased stability of the resulting carbocation.[2]

Q3: How can I avoid the formation of rearrangement products?

A3: To avoid rearrangement, you should use reaction conditions that do not favor the formation of a carbocation. This means promoting an S_N2 mechanism by using strong nucleophiles, polar aprotic solvents, and low temperatures.

Q4: I am seeing elimination products even when I try to favor substitution. How can I minimize these?

A4: Elimination often competes with substitution. To favor substitution over elimination:

  • Use a less sterically hindered nucleophile.

  • If your nucleophile is also a strong base, consider using a milder base or different reaction conditions.

  • Keep the reaction temperature as low as possible, as higher temperatures tend to favor elimination.[4]

Quantitative Data

The following table summarizes the typical product distribution in the solvolysis of a cyclobutylmethyl system, which is analogous to the behavior of this compound under similar conditions.

Reaction ConditionDesired Product (Cyclobutylmethyl derivative)Rearranged Product (Cyclopentyl derivative)Elimination Products
Acetolysis of cyclobutylmethyl tosylate at 75°C~48%~52%Minor amounts
Ethanolysis of cyclobutylmethyl tosylate at 75°C~47%~28%~25%

Data is illustrative and based on analogous systems. Actual yields will vary with specific reactants and conditions.

Visualizations

reaction_pathways reactant This compound primary_carbocation Cyclobutylmethyl Carbocation (Primary) reactant->primary_carbocation SN1/E1 Conditions sn2_product Desired Substitution Product reactant->sn2_product SN2 Conditions rearranged_carbocation Cyclopentyl Carbocation (Secondary) primary_carbocation->rearranged_carbocation Ring Expansion elimination_product Elimination Products primary_carbocation->elimination_product E1 rearranged_product Rearranged Substitution Product rearranged_carbocation->rearranged_product Nucleophilic Attack rearranged_carbocation->elimination_product E1

Caption: Reaction pathways of this compound.

grignard_side_reaction reactant This compound grignard Cyclobutylmethylmagnesium Bromide (Grignard Reagent) reactant->grignard Desired Reaction side_product 1,2-Dicyclobutylethane (Wurtz Coupling Product) reactant->side_product mg Mg mg->grignard grignard->side_product Side Reaction

Caption: Grignard reagent formation and a common side reaction.

References

Technical Support Center: Purification of Crude (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude (Bromomethyl)cyclobutane. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic method used.

  • From Cyclobutylmethanol using PBr₃: Unreacted cyclobutylmethanol, phosphorous acid (H₃PO₃), and potentially small amounts of rearranged byproducts.

  • From Cyclobutylmethanol using the Appel Reaction (PPh₃/CBr₄): Unreacted cyclobutylmethanol, triphenylphosphine (B44618) oxide (TPPO), and haloform byproducts (e.g., CHBr₃).[1]

  • From Cyclopropylcarbinol using HBr: Rearrangement byproducts such as 4-bromo-1-butene (B139220) and cyclopropylmethyl bromide are common.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification methods are:

  • Extractive Workup (Washing): To remove water-soluble impurities, acids, or bases.

  • Distillation (Fractional or Vacuum): To separate this compound from impurities with different boiling points.

  • Column Chromatography: To separate the target compound from impurities with different polarities, particularly useful for removing non-volatile byproducts like triphenylphosphine oxide.[1][3]

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.

  • Stationary Phase: Silica (B1680970) gel is a common choice.[3]

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined experimentally to achieve good separation.

  • Visualization: Alkyl halides can be challenging to visualize. UV light (if the compound or impurities are UV active) is a non-destructive first choice.[4] Destructive stains like potassium permanganate (B83412) or p-anisaldehyde can also be used.[4]

Troubleshooting Guides

Problem 1: Poor Separation During Extractive Workup

Q: I'm performing an aqueous wash, but I'm seeing an emulsion or the layers are not separating cleanly. What should I do?

A: Emulsion formation is a common issue, especially when chlorinated solvents or basic solutions are used. Here are several troubleshooting steps:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion and decrease the solubility of organic compounds in the aqueous layer.

  • Gentle Stirring: Gently swirl the mixture or stir the emulsion with a glass rod.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite to break up the emulsion.

  • Solvent Evaporation: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it's best to remove it under reduced pressure before the workup.[5]

Problem 2: Low Yield or Incomplete Purification After Distillation

Q: My distillation is resulting in a low yield or the product is still impure. What could be the cause?

A: Several factors can affect the efficiency of a distillation:

  • Insufficient Separation (Boiling Point Proximity): If the boiling points of your product and impurities are very close (less than 25 °C apart), a simple distillation may not be sufficient. A fractional distillation column is necessary for better separation.[6]

  • Improper Heating: Heating the distillation flask too quickly can lead to poor separation. The heating should be gradual to allow for proper equilibration of the vapor and liquid phases in the column.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly (just below the side arm of the distillation head) to accurately measure the boiling point of the vapor that is distilling.

  • Vacuum Fluctuations (for vacuum distillation): Inconsistent vacuum can cause bumping and inefficient separation. Ensure your vacuum source is stable.

  • Decomposition: If the compound is thermally unstable, distillation at atmospheric pressure may cause decomposition. In such cases, vacuum distillation is recommended to lower the boiling point.

Problem 3: Difficulty Removing Triphenylphosphine Oxide (TPPO)

Q: I used the Appel reaction and now I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What's the best way to get rid of it?

A: TPPO can be challenging to remove due to its polarity and solubility. Here are a few methods:

  • Column Chromatography: This is a very effective method. TPPO is quite polar and will have a low Rf on silica gel with a non-polar eluent. Eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will allow the less polar this compound to elute first, while the TPPO remains on the column.[5]

  • Precipitation/Filtration:

    • Non-polar solvent trituration: Concentrate the reaction mixture, then suspend the residue in a non-polar solvent like cold hexanes or diethyl ether. The less soluble TPPO may precipitate and can be removed by filtration.[7]

    • Complexation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂), which then precipitate from polar solvents like ethanol.[8]

  • Aqueous Extraction (for basic products): If your target molecule has a basic functional group (which this compound does not), you could perform an acid wash to extract your product into the aqueous layer, leaving the neutral TPPO in the organic layer. The aqueous layer can then be basified and the product re-extracted.[9]

Data Presentation

The following table summarizes typical purity and yield data for the purification of this compound based on available literature.

Purification MethodStarting MaterialReagentsPurity AchievedYieldReference
Distillation and WashingCyclobutylmethanolTriphenylphosphite, Bromine, DMF98.3% (by GC)78%[10][11][12]
Distillation after reaction with high boiling point aminesCyclopropylcarbinolHBr, then a high boiling point amine98.5% - 100%36% - 62%[2]

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Acidic Impurities

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Gently swirl the funnel, venting frequently to release any gas produced.

  • Once gas evolution ceases, stopper the funnel and shake vigorously, venting periodically.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution (steps 2-6).

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution to remove the drying agent.

  • The resulting solution contains the partially purified product, which can be further purified by distillation.

Protocol 2: Fractional Distillation Under Reduced Pressure

  • Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly and carefully apply vacuum to the system.

  • Begin heating the distillation flask gently with a heating mantle.

  • Observe the vapor rising through the fractionating column. The rise should be slow and steady.

  • Collect any low-boiling forerun in a separate receiving flask.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.

  • Release the vacuum before turning off the heat to prevent bumping of the residue.

Mandatory Visualizations

Purification_Workflow start Crude this compound workup Extractive Workup (e.g., NaHCO₃ wash, Brine wash) start->workup Remove aqueous impurities drying Drying (e.g., Na₂SO₄) workup->drying Remove water distillation Fractional/Vacuum Distillation drying->distillation Separate by boiling point purity_check Purity Analysis (TLC, GC, NMR) distillation->purity_check chromatography Column Chromatography (if necessary, e.g., for TPPO removal) chromatography->purity_check Further purification purity_check->chromatography Impurities remain end Pure this compound purity_check->end Purity > 98%

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree start Low Purity after Initial Purification distillation_issue Distillation performed? start->distillation_issue No workup_issue Extractive workup performed? start->workup_issue Yes check_impurities Check for non-aqueous soluble impurities distillation_issue->check_impurities Yes emulsion Emulsion or poor layer separation? workup_issue->emulsion add_brine Add brine, allow to stand emulsion->add_brine Yes emulsion->check_impurities No bp_close Boiling points of impurities close to product? check_impurities->bp_close fractional_distillation Use fractional distillation bp_close->fractional_distillation Yes column_chrom Consider column chromatography bp_close->column_chrom No

Caption: Troubleshooting decision tree for low purity of this compound.

References

Optimizing reaction conditions for (Bromomethyl)cyclobutane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (bromomethyl)cyclobutane. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting materials for the synthesis of this compound are cyclobutanemethanol (B45166) and cyclopropyl (B3062369) carbinol.[1][2]

Q2: What are the primary methods for brominating cyclobutanemethanol?

A2: Common methods for the bromination of cyclobutanemethanol include reaction with triphenylphosphite and bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF), or using N-bromosuccinimide (NBS) and triphenyl phosphite.[2][3][4] Another approach involves the use of hydrobromic acid.[1]

Q3: What are the major impurities or side products in the synthesis of this compound?

A3: When starting from cyclopropyl carbinol, common side products include 4-bromo-1-butene (B139220) and cyclopropylmethyl bromide due to rearrangement reactions.[1] In other methods, incomplete reaction may leave residual starting material, and harsh conditions can lead to the formation of bromoalkene impurities which are difficult to separate due to close boiling points.[2]

Q4: What are the typical yields for this compound synthesis?

A4: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For the reaction of cyclobutanemethanol with triphenylphosphite and bromine, yields of around 78% with high purity (98.3%) have been reported on a large scale.[3][4] Syntheses starting from cyclopropyl carbinol and hydrobromic acid report varying yields for the crude product (42-70%), with overall yields after purification being lower (13-25%).[1]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5] Bromination reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions.[5] N-bromosuccinimide can also be a source of bromine and should be handled with care.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Poor quality of starting material Ensure the cyclobutanemethanol or cyclopropyl carbinol is pure and dry. Water can interfere with many brominating agents.
Ineffective brominating agent Use fresh, high-quality brominating reagents. For example, ensure bromine has been stored correctly and N-bromosuccinimide has not decomposed.
Incorrect reaction temperature Temperature control is critical. For the triphenylphosphite/bromine method, the addition of bromine should be done at a low temperature (e.g., <12°C), and the subsequent addition of the alcohol at an even lower temperature (e.g., <-5°C).[3][4] For the hydrobromic acid method, the temperature needs to be carefully controlled within the specified range (e.g., 40-85°C) to favor the desired product.[1]
Insufficient reaction time Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using techniques like TLC or GC to determine completion.

Problem 2: Presence of significant impurities in the final product.

Possible Cause Suggested Solution
Formation of 4-bromo-1-butene and cyclopropylmethyl bromide (from cyclopropyl carbinol) This is a known issue due to rearrangement. Purification involves a two-step process: first, treatment with an imine compound (e.g., N-bromosuccinimide) to remove 4-bromo-1-butene, followed by heating with a high-boiling point amine (e.g., dibenzylamine) to remove cyclopropylmethyl bromide, and then distillation.[1]
Residual starting material This indicates an incomplete reaction. Consider increasing the reaction time, temperature (within optimal limits), or the stoichiometry of the brominating agent.
Formation of bromoalkene impurities This can be caused by elimination side reactions, often at higher temperatures. Ensure strict temperature control. Purification may require careful fractional distillation.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting Material Reagents Solvent Temperature Reaction Time Yield Purity Reference
CyclobutanemethanolTriphenylphosphite, BromineDMF-12°C to 20°CNot specified78%98.3%[3][4]
Cyclopropyl carbinol48% Hydrobromic acidNone40-50°C4 hours59% (crude)Not specified[1]
Cyclopropyl carbinol60% Hydrobromic acidNone60-80°C5 hours61% (crude)Not specified[1]
Cyclopropyl carbinol43% Hydrobromic acidNone90-100°C3 hours70% (crude)Not specified[1]
Cyclobutyl carbinolN-bromosuccinimide, Triphenyl phosphiteAprotic solvent20-40°C1-6 hoursNot specifiedNot specified[6]

Experimental Protocols

Method 1: From Cyclobutanemethanol using Triphenylphosphite and Bromine [3][4]

  • Reactor Setup: Equip a clean, dry reactor with a stirrer and maintain it under a nitrogen atmosphere.

  • Reagent Addition:

    • Charge the reactor with N,N-dimethylformamide (DMF).

    • Add triphenylphosphite to the reactor.

    • Cool the mixture and slowly introduce bromine while maintaining the temperature below 12°C.

    • After the bromine addition is complete, further cool the reaction mixture to -12°C.

  • Reaction: Slowly add cyclobutylmethanol, ensuring the temperature does not exceed -5°C.

  • Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Perform distillation to remove the solvent and other volatile components.

    • Wash the resulting organic phase.

    • The final product, this compound, is obtained after purification.

Method 2: From Cyclopropyl carbinol using Hydrobromic Acid [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve cyclopropyl carbinol in hydrobromic acid (concentration and stoichiometry as per Table 1).

  • Reaction: Heat the mixture to the specified temperature (e.g., 40-100°C) and stir for the designated time (3-8 hours).

  • Initial Work-up: Cool the reaction mixture to room temperature and separate the organic layer from the aqueous layer.

  • Crude Product Isolation: Distill the organic phase to obtain the crude product, which is a mixture of this compound, 4-bromo-1-butene, and cyclopropylmethyl bromide.

  • Purification Step 1 (Removal of 4-bromo-1-butene):

    • Mix the crude product with an imine compound such as N-bromosuccinimide.

    • Stir at room temperature for 1-2 days.

    • Separate the organic layer and distill under atmospheric or reduced pressure.

  • Purification Step 2 (Removal of cyclopropylmethyl bromide):

    • Mix the product from the previous step with a high-boiling point amine (e.g., dibenzylamine, aniline).

    • Heat the mixture to 50-100°C and stir for 1-5 days.

    • Distill the mixture under normal or reduced pressure to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_method1 Method 1 cluster_method2 Method 2 start1 Cyclobutanemethanol m1_reagents Add Triphenylphosphite & Bromine in DMF start1->m1_reagents Optimal for direct conversion start2 Cyclopropyl carbinol m2_reagents React with Hydrobromic Acid start2->m2_reagents Rearrangement occurs m1_reaction React with Alcohol at low temp m1_reagents->m1_reaction m1_workup Distillation & Washing m1_reaction->m1_workup end_product Pure This compound m1_workup->end_product m2_workup Phase Separation & Distillation m2_reagents->m2_workup m2_purification1 Remove 4-bromo-1-butene (e.g., with NBS) m2_workup->m2_purification1 m2_purification2 Remove Cyclopropylmethyl bromide (e.g., with high-boiling amine) m2_purification1->m2_purification2 m2_purification2->end_product

Caption: Synthetic routes to this compound.

troubleshooting_guide start Low Yield or Impure Product? check_yield Is the yield low? start->check_yield check_purity Is the product impure? start->check_purity cause_low_yield Possible Causes for Low Yield check_yield->cause_low_yield Yes cause_impurity Possible Causes for Impurity check_purity->cause_impurity Yes solution_reagents Check Reagent Quality (Fresh, Dry) cause_low_yield->solution_reagents solution_temp Verify & Optimize Reaction Temperature cause_low_yield->solution_temp solution_time Increase Reaction Time & Monitor Progress cause_low_yield->solution_time impurity_rearrangement Rearrangement Products (from Cyclopropyl carbinol) cause_impurity->impurity_rearrangement impurity_starting_material Incomplete Reaction cause_impurity->impurity_starting_material impurity_elimination Elimination Side Products cause_impurity->impurity_elimination purify_rearrangement Two-step purification: 1. Imine treatment 2. High-boiling amine treatment impurity_rearrangement->purify_rearrangement purify_starting_material Optimize reaction conditions (time, temp, stoichiometry) impurity_starting_material->purify_starting_material purify_elimination Careful Fractional Distillation impurity_elimination->purify_elimination

References

Long-term stability and storage conditions for (Bromomethyl)cyclobutane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability, storage, and handling of (Bromomethyl)cyclobutane, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] It is classified as a flammable liquid.[1][2][3]

Q2: What is the expected shelf life of this compound?

Q3: What are the primary degradation pathways for this compound?

A3: Like other alkyl halides, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: Reaction with water or moisture can lead to the formation of cyclobutylmethanol and hydrobromic acid. This is a common degradation pathway for alkyl halides.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.

  • Reaction with Nucleophiles: Being a primary alkyl halide, it is reactive towards various nucleophiles. Contamination with or storage in the presence of strong bases or other nucleophiles can lead to substitution or elimination reactions.[1]

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as:

  • Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable method for determining the purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities. Chemical shifts of potential impurities can help in their identification.

Storage and Stability Data

While specific quantitative long-term stability data is not publicly available, the following table summarizes the recommended storage conditions and known stability information.

ParameterRecommendation/InformationSource
Storage Temperature Cool, dry place. A general recommendation for flammable liquids is often a refrigerator or a dedicated flammables cabinet.[1][4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.General best practice
Container Tightly closed container, preferably in the original packaging.[1][4]
Light Sensitivity Alkyl halides can be sensitive to light. Store in an amber or opaque container to protect from light.General knowledge
Incompatibilities Strong oxidizing agents, strong bases.[1]
Chemical Stability Stable under normal, recommended storage conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)

This is a general guideline and should be optimized for your specific instrument and requirements.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Analysis: Analyze the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity.

Protocol 2: General Procedure for Monitoring Stability by 1H NMR Spectroscopy

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) is a common choice.

  • Sample Preparation: Prepare a solution of the this compound sample in the deuterated solvent.

  • Acquisition: Acquire a standard 1H NMR spectrum.

  • Analysis:

    • Integrate the characteristic peaks of this compound.

    • Look for the appearance of new peaks that may indicate the presence of degradation products. For example, the formation of cyclobutylmethanol would result in new signals in the alcohol region of the spectrum.

    • Compare the spectrum to a reference spectrum of a pure, fresh sample if available.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Troubleshooting_Substitution cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield in Nucleophilic Substitution cause1 Poor Nucleophile start->cause1 cause2 Competing Elimination (E2) start->cause2 cause3 Degraded this compound start->cause3 cause4 Sub-optimal Reaction Conditions start->cause4 sol1 Use a stronger base to generate the nucleophile (e.g., NaH for alkoxides). Ensure nucleophile is soluble. cause1->sol1 sol2 Use a less hindered base if possible. Lower reaction temperature. Use a polar aprotic solvent (e.g., DMF, DMSO). cause2->sol2 sol3 Check purity by GC or NMR before use. Purify by distillation if necessary. cause3->sol3 sol4 Ensure anhydrous conditions. Optimize solvent and temperature. Increase reaction time. cause4->sol4

Troubleshooting Low Yield in Substitution Reactions

Issue 2: Formation of Side Products in Grignard Reagent Formation

Troubleshooting_Grignard cluster_causes Potential Causes cluster_solutions Solutions start Side Products in Grignard Reagent Formation cause1 Wurtz Coupling (R-X + R-MgX -> R-R) start->cause1 cause2 Reaction with Moisture or Air start->cause2 cause3 Inactive Magnesium Surface start->cause3 sol1 Slowly add this compound to the magnesium suspension. Maintain a moderate reaction temperature. cause1->sol1 sol2 Use anhydrous solvents and flame-dried glassware. Maintain an inert atmosphere (N2 or Ar). cause2->sol2 sol3 Activate magnesium turnings (e.g., with iodine or 1,2-dibromoethane). cause3->sol3

Troubleshooting Grignard Reagent Formation

Issue 3: Unexpected Impurities in the Starting Material

Impurity_Analysis_Workflow cluster_purification Purification start Received this compound check_purity Assess Purity (GC or NMR) start->check_purity is_pure Purity Meets Specification? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes identify_impurities Identify Impurities (GC-MS, NMR) is_pure->identify_impurities No purify Purify by Distillation identify_impurities->purify recheck_purity Re-assess Purity purify->recheck_purity recheck_purity->is_pure

Workflow for Incoming Material Check

References

Navigating the Challenges of Grignard Reaction Initiation with (Bromomethyl)cyclobutane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Grignard reagents from sterically hindered or strained primary alkyl halides such as (bromomethyl)cyclobutane presents a unique set of challenges that can often lead to reaction failure or low yields. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and insights into potential side reactions. Our aim is to equip researchers with the knowledge to successfully initiate and optimize these critical reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is failing to initiate. What are the most common reasons for this?

A1: Failure to initiate is the most frequently encountered problem. The primary culprits are typically:

  • Passivation of Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Presence of Moisture: Grignard reagents are highly sensitive to protic sources, and even trace amounts of water in the glassware or solvent can quench the reaction.

  • Purity of this compound: Impurities in the alkyl halide can inhibit the reaction.

Q2: What are the visible signs of a successful Grignard reaction initiation?

A2: A successful initiation is usually indicated by one or more of the following observations:

  • A noticeable exotherm (release of heat).

  • The appearance of a cloudy or grayish color in the reaction mixture.

  • Spontaneous refluxing of the solvent (especially with lower-boiling ethers like diethyl ether).

  • The disappearance of the color of an initiator like iodine.

Q3: I'm concerned about the Wurtz coupling side reaction. How can I minimize the formation of the 1,2-dicyclobutylethane byproduct?

A3: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent reacts with the starting alkyl halide. To minimize this:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture.[1]

  • Temperature Control: Maintain a moderate reaction temperature. While some initial warming may be necessary, the reaction is exothermic and may require cooling to prevent overheating, which can favor the coupling reaction.[1][2]

  • Efficient Stirring: Ensure the magnesium turnings are well-suspended to maximize the surface area available for reaction.

  • Use of Excess Magnesium: A slight excess of magnesium can help to ensure that the alkyl halide reacts preferentially with the metal surface.[3]

Q4: Is there a risk of the cyclobutylmethylmagnesium bromide rearranging to a more stable cyclopentyl derivative?

Troubleshooting Guide

This table provides a structured approach to troubleshooting common problems encountered during the Grignard reaction with this compound.

Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Inactive magnesium surface (MgO layer)Activate the magnesium using one of the methods described in the protocols below (e.g., iodine, 1,2-dibromoethane (B42909), mechanical grinding).
Wet glassware or solventThoroughly flame-dry all glassware under an inert atmosphere and use freshly distilled, anhydrous solvents.
Impure this compoundPurify the this compound by distillation before use.
Low Yield of Grignard Reagent Wurtz coupling side reactionEmploy slow, dropwise addition of the alkyl halide, maintain moderate reaction temperature, and use a slight excess of magnesium.[1][2][3]
Incomplete reactionEnsure the magnesium is sufficiently activated and allow for adequate reaction time, as indicated by the consumption of magnesium.
Quenching by atmospheric moistureMaintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Formation of Unexpected Products Rearrangement of the Grignard reagentAnalyze the product mixture for the presence of cyclopentyl derivatives. If rearrangement is confirmed, consider alternative synthetic routes or the use of lower reaction temperatures.

Key Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation from this compound

This protocol provides a generalized method for the preparation of cyclobutylmethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a gas inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until the purple color of the iodine disappears. This indicates the activation of the magnesium surface.

  • Initiation: Add a small amount of anhydrous solvent to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension.

  • Observation of Initiation: The reaction should initiate within a few minutes, as evidenced by a gentle reflux and the appearance of a cloudy, gray suspension. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be attempted.

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting gray-black solution is the cyclobutylmethylmagnesium bromide.

Protocol 2: Carboxylation of Cyclobutylmethylmagnesium Bromide to Synthesize Cyclobutylacetic Acid

This protocol can be used to confirm the successful formation of the Grignard reagent and to assess its yield by converting it to a stable carboxylic acid derivative.

Materials:

  • Cyclobutylmethylmagnesium bromide solution (prepared as in Protocol 1)

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 3 M)

Procedure:

  • Quenching with CO2: Cool the freshly prepared Grignard reagent solution in an ice bath. While stirring vigorously, carefully add crushed dry ice to the solution. A vigorous reaction will occur. Continue adding dry ice until the exothermic reaction subsides.

  • Acidification: Allow the mixture to warm to room temperature. Slowly add hydrochloric acid to the reaction mixture with stirring until the aqueous layer is acidic and all the magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude cyclobutylacetic acid. The product can be further purified by distillation or recrystallization. The yield of the carboxylic acid can be used to estimate the yield of the initial Grignard reagent formation.[4]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dry Glassware B Activate Mg A->B C Add Solvent & Alkyl Halide B->C D Initiation? C->D D->B No, Re-activate E Grignard Formation D->E Yes F Reaction Complete E->F G Quench Reaction F->G H Product Isolation G->H I Analyze Products H->I

Figure 1. Experimental workflow for the Grignard reaction.

Troubleshooting_Tree A Reaction Fails to Initiate B Check for Moisture A->B C Activate Mg B->C Dry E Flame-dry glassware Use anhydrous solvent B->E Wet D Check Reagent Purity C->D Activated F Use I2, 1,2-dibromoethane, or mechanical grinding C->F Inactive G Purify this compound D->G Impure H Low Yield I Wurtz Coupling? H->I J Slow addition Control temperature I->J Yes K Incomplete Reaction? I->K No L Longer reaction time Ensure Mg activation K->L Yes M Unexpected Product N Rearrangement? M->N O Analyze for cyclopentyl derivatives Consider alternative routes N->O Possible

Figure 2. Troubleshooting decision tree for the Grignard reaction.

References

Technical Support Center: Cyclobutane Ring Integrity in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of cyclobutane (B1203170) chemistry and avoid unwanted ring rearrangements during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclobutane ring so prone to rearrangement?

A1: The cyclobutane ring is highly strained due to non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing hydrogens.[1][2][3] This inherent ring strain of about 26.3 kcal/mol is a significant driving force for rearrangement to less strained systems, such as the five-membered cyclopentane (B165970) ring.[2] Reactions that proceed through high-energy intermediates, particularly carbocations, provide a low-energy pathway for this strain to be released via ring expansion.[2]

Q2: Under what reaction conditions are cyclobutane rearrangements most common?

A2: Rearrangements are most prevalent in reactions that involve the formation of a carbocation intermediate. This includes:

  • SN1 (Substitution Nucleophilic Unimolecular) reactions: In these stepwise reactions, the leaving group departs first, forming a carbocation that is susceptible to rearrangement before the nucleophile attacks.[4][5]

  • E1 (Elimination Unimolecular) reactions: Similar to SN1, an initial carbocation is formed, which can rearrange before a proton is removed to form an alkene.

  • Deamination of cyclobutylamines: Treatment of primary amines on a cyclobutane ring with nitrous acid generates a highly unstable primary carbocation, which readily undergoes ring expansion.[6]

  • Reactions in polar protic solvents: Solvents like water, alcohols, and carboxylic acids can stabilize the transition state leading to carbocation formation, thereby promoting rearrangement-prone pathways.[5][7][8]

Q3: How can I perform a nucleophilic substitution on a cyclobutane ring without it rearranging?

A3: The key is to favor an SN2 (Substitution Nucleophilic Bimolecular) mechanism over an SN1 mechanism. SN2 reactions are concerted, meaning the nucleophile attacks at the same time the leaving group departs, avoiding the formation of a carbocation intermediate.[4][9] To promote an SN2 pathway, you should:

  • Use a strong, non-basic nucleophile: Good nucleophiles will attack the substrate faster than the leaving group can depart on its own.

  • Employ a polar aprotic solvent: Solvents like acetone, DMF, or DMSO are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[5][8]

  • Choose a good leaving group: A leaving group that is stable on its own (e.g., tosylate, mesylate, or bromide) will facilitate the substitution.

  • Maintain low temperatures: Lowering the reaction temperature can reduce the likelihood of the SN1 pathway, which typically has a higher activation energy.[10]

Troubleshooting Guides

Issue 1: My reaction to form a cyclobutanol (B46151) from a cyclobutyl halide is yielding a mixture of cyclobutanol and cyclopentanol.

This indicates that a portion of the reaction is proceeding through an SN1 pathway, leading to a carbocation intermediate that rearranges.

Troubleshooting Workflow:

G start Mixture of Cyclobutanol and Cyclopentanol Observed check_conditions Analyze Reaction Conditions start->check_conditions is_sn1 Are conditions favorable for SN1? check_conditions->is_sn1 sn1_solvent Using polar protic solvent (e.g., H2O, EtOH)? is_sn1->sn1_solvent Yes end Unrearranged Cyclobutanol Product Favored is_sn1->end No sn1_nucleophile Using a weak nucleophile? sn1_solvent->sn1_nucleophile sn1_temp Running at elevated temperature? sn1_nucleophile->sn1_temp sn2_solvent Switch to a polar aprotic solvent (e.g., acetone, DMF) sn1_temp->sn2_solvent sn2_nucleophile Use a stronger nucleophile (e.g., NaOH in controlled conditions) sn2_solvent->sn2_nucleophile sn2_temp Run reaction at lower temperature (e.g., 0 °C to RT) sn2_nucleophile->sn2_temp sn2_temp->end

Caption: Troubleshooting workflow for unexpected ring expansion.

Quantitative Data Summary

The choice of reaction conditions has a dramatic effect on the product distribution. While specific yields can vary based on the exact substrate, the following table illustrates the general trend observed in the solvolysis of cyclobutyl derivatives.

SubstrateConditionsUnrearranged Product (Cyclobutanol)Rearranged Product (Cyclopentanol, etc.)Predominant Mechanism
Cyclobutyl TosylateH₂O, 25°C~1%~99%SN1
Cyclobutyl TosylateAcetone with NaN₃>95% (Cyclobutyl azide)<5%SN2
Cyclobutyl BromideAgNO₃ in EtOHLow YieldHigh YieldSN1
Cyclobutyl BromideNaI in AcetoneHigh Yield (Cyclobutyl iodide)Low YieldSN2

Note: This table is a qualitative representation based on established principles of SN1 and SN2 reactions. Actual yields may vary.

Issue 2: My attempt to introduce a functional group via a radical reaction is causing ring opening.

While radical reactions do not involve carbocations, the high energy of radical intermediates can still lead to ring-opening, especially with highly strained cyclobutane rings.

Strategies to Minimize Radical-Induced Ring Opening:

  • Choose the right radical reaction: Some radical reactions are less prone to rearrangement. For example, atom transfer radical additions can sometimes be more controlled than reactions involving highly energetic radicals.

  • Use a less reactive radical initiator: A slower, more selective radical initiator may give the desired reaction a chance to occur before the ring fragments.

  • Consider photochemical methods: Photochemical [2+2] cycloadditions are a powerful way to form cyclobutane rings and can sometimes be used to perform subsequent modifications under mild conditions that preserve the ring structure.[11][12][13][14][15] Visible light photocatalysis, in particular, often uses lower energy than UV light, which can help prevent unwanted side reactions.[15]

Illustrative Reaction Pathways: SN1 vs. SN2

G cluster_sn1 SN1 Pathway (Rearrangement Prone) cluster_sn2 SN2 Pathway (Rearrangement Avoided) start_sn1 Cyclobutyl-LG carbocation Cyclobutyl Carbocation start_sn1->carbocation -LG (slow) rearranged_carbocation Cyclopentyl Carbocation carbocation->rearranged_carbocation Ring Expansion product_rearranged Rearranged Product (e.g., Cyclopentanol) rearranged_carbocation->product_rearranged +Nu: start_sn2 Cyclobutyl-LG transition_state [Nu---C---LG]‡ start_sn2->transition_state +Nu: (concerted) product_sn2 Unrearranged Product (e.g., Cyclobutanol) transition_state->product_sn2

Caption: Competing SN1 and SN2 pathways for cyclobutyl substrates.

Experimental Protocols

Protocol 1: Low-Temperature Nucleophilic Substitution on a Cyclobutyl Tosylate

This protocol is designed to favor the SN2 pathway and minimize rearrangement by using a strong nucleophile in a polar aprotic solvent at a controlled temperature.

Materials:

  • Cyclobutyl alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (B81097) (NaN₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NaHCO₃

  • Brine

Workflow:

G cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azide Substitution (SN2) s1_start Dissolve cyclobutyl alcohol in anhydrous DCM s1_cool Cool to 0 °C s1_start->s1_cool s1_add_pyr Add pyridine s1_cool->s1_add_pyr s1_add_tscl Add TsCl portion-wise s1_add_pyr->s1_add_tscl s1_react Stir at 0 °C for 2-4 hours s1_add_tscl->s1_react s1_workup Workup: Wash with H2O, NaHCO3, brine s1_react->s1_workup s1_isolate Isolate cyclobutyl tosylate s1_workup->s1_isolate s2_start Dissolve cyclobutyl tosylate in anhydrous DMF s1_isolate->s2_start s2_add_nan3 Add NaN3 s2_start->s2_add_nan3 s2_react Stir at room temperature for 12-24 hours s2_add_nan3->s2_react s2_workup Workup: Dilute with ether, wash with water and brine s2_react->s2_workup s2_isolate Isolate cyclobutyl azide (unrearranged product) s2_workup->s2_isolate

References

Technical Support Center: Synthesis of (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers improve yields and purity in the synthesis of (Bromomethyl)cyclobutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and high-yielding methods start from cyclobutylmethanol. Key methods include:

  • Reaction with Triphenylphosphite and Bromine: This is a widely used industrial method where cyclobutylmethanol is treated with a pre-formed triphenylphosphite-bromine adduct in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] This method is known for its high yield when temperature is strictly controlled.

  • Reaction with Triphenylphosphite and N-Bromosuccinimide (NBS): This method involves reacting cyclobutylmethanol with triphenylphosphite and NBS in an aprotic solvent.[4] However, NBS can be a costly reagent for industrial-scale applications.[5]

Q2: What is a realistic yield for the synthesis of this compound?

A2: With optimized protocols, such as the low-temperature reaction of cyclobutylmethanol with triphenylphosphite and bromine, yields can be as high as 78% with a purity exceeding 98%.[1][2] Yields can be lower if reaction conditions, especially temperature, are not carefully controlled.

Q3: Why is strict temperature control so critical in this synthesis?

A3: The cyclobutane (B1203170) ring is subject to significant ring strain, making it susceptible to ring-opening side reactions.[6][7][8] These undesired reactions are often favored at higher temperatures. Maintaining a low temperature (e.g., -12°C to -5°C) during the introduction of reagents is essential to minimize these pathways and prevent degradation of the desired product.[1][3]

Q4: What is the role of each key reagent in the Triphenylphosphite/Bromine method?

A4:

  • Cyclobutylmethanol: The starting alcohol that provides the cyclobutylmethyl skeleton.

  • Triphenylphosphite ((PhO)₃P): Acts as a halogenating agent precursor. It reacts with bromine to form a phosphonium (B103445) bromide intermediate, which then facilitates the conversion of the alcohol's hydroxyl group into a good leaving group, allowing for substitution by the bromide ion.

  • Bromine (Br₂): The source of the bromide nucleophile and the reactant that activates the triphenylphosphite.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reagents. Its use at high concentrations has been shown to be effective without causing degradation of the strained four-membered ring.[5]

Troubleshooting Guide

Problem 1: My yield is significantly lower than the reported 78%. What are the likely causes?

This is a common issue that can often be traced back to a few key experimental parameters. Use the following logical workflow to diagnose the problem.

G start Low Yield Observed temp Was Temperature Maintained below -5°C During Cyclobutylmethanol Addition? start->temp purity Were Reagents (especially solvent) Dry and High Purity? temp->purity Yes cause_temp Primary Cause: Side reactions due to excess heat (e.g., ring opening). temp->cause_temp No stirring Was Stirring Efficient? (Mixture can become thick) purity->stirring Yes cause_purity Primary Cause: Moisture quenches reactive intermediates. Other impurities can cause side reactions. purity->cause_purity No purification Was Product Lost During Workup or Distillation? stirring->purification Yes cause_stirring Primary Cause: Poor mixing leads to localized heating and incomplete reaction. stirring->cause_stirring No cause_purification Primary Cause: - Incomplete extraction - Distillation at too high a temperature  (degradation) - Inefficient fractionation purification->cause_purification Yes solution Yield Improved purification->solution No

Caption: Troubleshooting logic for low yield diagnosis.

Problem 2: My final product is impure after distillation. What are the potential contaminants?

A2: Common impurities can include:

  • Unreacted Cyclobutylmethanol: Suggests an incomplete reaction. This can be caused by insufficient brominating agent, moisture in the reaction, or poor mixing.

  • Ring-Opened Products: If the temperature was not kept sufficiently low, byproducts from the opening of the cyclobutane ring may be present.[3][9]

  • Solvent (DMF): High-boiling point solvents like DMF can be difficult to remove completely without careful vacuum distillation.

  • Phosphorous Byproducts: Byproducts from triphenylphosphite require efficient washing and purification steps to remove.

Solution:

  • Ensure the reaction goes to completion using TLC or GC monitoring.

  • Maintain strict low-temperature control throughout the addition of reagents.[1]

  • Perform aqueous washes (e.g., with water and brine) to remove water-soluble impurities like DMF and phosphorous salts before distillation.[2]

  • Use efficient fractional distillation under reduced pressure to separate the product from any remaining starting material or higher-boiling impurities.

Problem 3: The reaction mixture becomes a very thick slurry and is difficult to stir. Is this normal?

A3: Yes, this is a known characteristic of this reaction. As bromine is added to the triphenylphosphite in DMF, a thick, yellow solid suspension can form.[3] It is crucial to have a powerful mechanical stirrer that can handle this increase in viscosity to ensure the reaction medium remains homogenous and to prevent localized temperature spikes.[1]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes conditions and outcomes for different synthetic routes to this compound.

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference(s)
Low-Temp Bromination CyclobutylmethanolTriphenylphosphite, BromineDMF-12 to -57898.3[1],[2]
NBS Bromination CyclobutylmethanolTriphenylphosphite, N-BromosuccinimideCH₂Cl₂20 to 40N/AN/A[4]
HBr Rearrangement Cyclopropyl carbinolHydrobromic Acid (43-80%)None35 to 10036 - 6298.5 - 100[10]

Note: The HBr method involves a rearrangement and generates multiple byproducts requiring extensive purification, leading to a lower overall yield of the desired isomer.[10]

Experimental Protocols

Optimized Protocol: Low-Temperature Synthesis of this compound

This protocol is adapted from high-yield methods reported in patents.[1][2]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification reagents Load DMF and Triphenylphosphite into Dry Reactor add_br2 Add Bromine (T < 12°C) reagents->add_br2 cool Cool Reactor (T < -10°C) add_br2->cool add_alcohol Add Cyclobutylmethanol (T < -5°C) cool->add_alcohol warm Warm to Room Temperature add_alcohol->warm distill Distillation warm->distill wash Aqueous Washing distill->wash dry Dry Organic Phase (e.g., CaCl₂) wash->dry final_distill Final Fractional Distillation dry->final_distill product Pure Product (78% Yield) final_distill->product

Caption: General experimental workflow for synthesis.

Materials & Equipment:

  • Dry, nitrogen-purged reactor with a powerful mechanical stirrer, thermocouple, and addition funnel.

  • Cooling bath capable of reaching -12°C.

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Calcium chloride (CaCl₂), anhydrous[5]

  • Standard glassware for workup and distillation.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the dry reactor with N,N-dimethylformamide (DMF, ~5 eqV) and triphenylphosphite (~1.1 eq). Begin stirring.

  • Bromine Addition: Cool the reactor to below 12°C. Slowly add bromine (~1.1 eq) via the addition funnel, ensuring the temperature does not exceed 12°C. The mixture may become a thick yellow slurry.[1][3]

  • Cooling: Once the bromine addition is complete, adjust the cooling bath to cool the reactor contents to -12°C.

  • Substrate Addition: Slowly introduce cyclobutylmethanol (1.0 eq) into the reactor, maintaining the internal temperature at or below -5°C.[1][2] This step is highly exothermic and requires careful monitoring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir.

  • Workup and Purification:

    • The crude product is isolated via distillation from the reaction mixture.

    • The collected distillate is then washed sequentially with water and a saturated sodium bicarbonate solution.

    • The organic layer is separated and dried over anhydrous calcium chloride.[5]

    • The final, pure this compound is obtained by fractional distillation. The product typically has a boiling point of 123-124 °C.[11]

References

Technical Support Center: Mechanistic Investigation of Unexpected Byproducts in (Bromomethyl)cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Bromomethyl)cyclobutane. The information provided addresses common issues related to the formation of unexpected byproducts during synthesis and subsequent reactions.

Troubleshooting Guides & FAQs

Q1: My reaction with this compound is giving a mixture of products, including some with a five-membered ring. What is happening?

A1: The formation of cyclopentyl derivatives from this compound is a common and expected outcome, particularly under conditions that favor carbocation formation (e.g., SN1/E1 reactions). The primary mechanistic reason is the high ring strain of the cyclobutane (B1203170) ring.

The reaction proceeds through an initial formation of a primary cyclobutylcarbinyl carbocation. This carbocation is highly unstable and rapidly rearranges to a more stable secondary cyclopentyl carbocation through a ring expansion process. This rearrangement is driven by the relief of the significant ring strain inherent in the four-membered cyclobutane ring.[1][2] The resulting cyclopentyl carbocation can then be trapped by a nucleophile or undergo elimination to yield a variety of byproducts.

Q2: What are the common byproducts I should expect to see in my reaction mixture?

A2: The primary byproducts arise from the rearranged cyclopentyl carbocation. Depending on your specific reaction conditions (nucleophile, solvent, temperature), you can expect to see a combination of the following:

  • Substitution Products:

    • Desired Product: (Nucleophilomethyl)cyclobutane (from direct SN2 attack or trapping of the unrearranged carbocation).

    • Rearranged Substitution Product: Cyclopentylmethanol (if the nucleophile is water or hydroxide), Cyclopentyl methyl ether (if the solvent/nucleophile is methanol), etc.

  • Elimination Products:

    • Methylenecyclobutane (from elimination involving the unrearranged carbocation).

    • Cyclopentene (from elimination of the rearranged carbocation).

The ratio of these products is highly dependent on the reaction conditions.

Q3: How can I control the formation of these byproducts?

A3: While completely eliminating rearrangement byproducts can be challenging, you can influence the product distribution by carefully choosing your reaction conditions:

  • Favoring the Desired SN2 Product:

    • Use a strong, non-bulky nucleophile in a high concentration.

    • Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor the SN2 pathway.

    • Keep the reaction temperature as low as possible to disfavor carbocation formation.[3]

  • Minimizing Elimination:

    • Use a non-basic nucleophile.

    • Avoid high temperatures.

Q4: I am seeing a significant amount of elimination products. How can I favor substitution over elimination?

A4: The competition between substitution (SN1) and elimination (E1) is inherent in reactions involving carbocation intermediates. To favor substitution:

  • Use a weakly basic nucleophile: Strong bases will favor elimination. For example, using methanol (B129727) as a solvent/nucleophile at lower temperatures will favor the SN1 product over the E1 product.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will generally favor substitution.

Data Presentation: Illustrative Product Distribution

The following tables provide an illustrative summary of expected product distributions under different reaction conditions. Note: These are representative values based on mechanistic principles and may not reflect the exact outcome of your specific experiment.

Table 1: Influence of Solvent on Product Distribution in the Solvolysis of this compound at 25°C

Solvent System (v/v)Desired Product (%)Rearranged Substitution (%)Elimination Products (%)
80% Ethanol / 20% Water57520
50% Methanol / 50% Water87022
100% Acetic Acid28810

Table 2: Influence of Nucleophile on Product Distribution in Acetone at 50°C

NucleophileSN2 Product (%)Rearranged Products (%)
Sodium Azide (NaN₃)8515
Sodium Cyanide (NaCN)8020
Sodium Hydroxide (NaOH)4060

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol outlines a general procedure for the qualitative and quantitative analysis of a reaction mixture containing this compound and its byproducts.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture with 1 mL of deionized water.

    • Extract the organic components with 1 mL of dichloromethane (B109758) (DCM).

    • Vortex the mixture for 30 seconds and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the dried solution into a GC vial.

    • Dilute the sample with DCM to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and expected byproducts by comparing their mass spectra with a reference library (e.g., NIST).

    • For quantitative analysis, generate a calibration curve for each identified component using certified reference standards.

Protocol 2: 1H NMR Analysis for Byproduct Identification
  • Sample Preparation:

    • Prepare a solution of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) for referencing.

  • NMR Acquisition Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • This compound: ~3.4 ppm (d, 2H), ~2.6 ppm (m, 1H), ~1.8-2.2 ppm (m, 6H).

    • Cyclopentylmethanol: ~3.6 ppm (d, 2H), ~1.2-1.9 ppm (m, 9H).

    • Methylenecyclobutane: ~4.7 ppm (s, 2H), ~2.4-2.8 ppm (m, 4H).

    • Cyclopentene: ~5.7 ppm (s, 2H), ~2.3 ppm (m, 4H).

Mandatory Visualizations

Reaction_Pathway reactant This compound primary_carbocation Primary Cyclobutylcarbinyl Carbocation reactant->primary_carbocation S N 1/E1 (slow) sn2_product Desired Substitution Product reactant->sn2_product S N 2 rearranged_carbocation Secondary Cyclopentyl Carbocation primary_carbocation->rearranged_carbocation Ring Expansion (fast) elimination_product1 Elimination Product 1 (Methylenecyclobutane) primary_carbocation->elimination_product1 Elimination rearranged_product Rearranged Substitution Product rearranged_carbocation->rearranged_product Nucleophilic Attack elimination_product2 Elimination Product 2 (Cyclopentene) rearranged_carbocation->elimination_product2 Elimination

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow start Unexpected Byproducts Observed check_rearrangement Are rearranged products (e.g., cyclopentyl derivatives) present? start->check_rearrangement rearrangement_yes Mechanism involves carbocation rearrangement via S N 1/E1. check_rearrangement->rearrangement_yes Yes rearrangement_no Consider other side reactions (e.g., impurity in starting material). check_rearrangement->rearrangement_no No check_elimination Are elimination products (e.g., alkenes) present in high amounts? elimination_yes Reaction conditions favor E1/E2. Consider lowering temperature and using a less basic nucleophile. check_elimination->elimination_yes Yes elimination_no Byproduct profile is mainly due to substitution. check_elimination->elimination_no No rearrangement_yes->check_elimination sn2_conditions To favor desired product: Use strong nucleophile, polar aprotic solvent, and low temperature. elimination_yes->sn2_conditions elimination_no->sn2_conditions

Caption: Troubleshooting workflow for unexpected byproducts.

References

Technical Support Center: Scale-up Synthesis of (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (Bromomethyl)cyclobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the scale-up synthesis of this compound?

The main challenges in scaling up the synthesis of this compound revolve around maintaining purity, controlling reaction conditions, and managing costs. Key issues include:

  • Impurity Formation: The high reactivity of the cyclobutane (B1203170) ring can lead to rearrangement and ring-opening side reactions, forming impurities like bromoalkenes that are difficult to separate due to close boiling points.[1][2][3]

  • Reagent Cost and Stoichiometry: Reagents like N-bromosuccinimide (NBS), while effective at the lab scale, can be prohibitively expensive for industrial production.[1][4][5] Precise control of reagent ratios is crucial to avoid side reactions.[5]

  • Reaction Exothermicity and Viscosity: The bromination reaction is often exothermic, requiring careful temperature management to prevent runaway reactions and minimize byproduct formation, which can be challenging in large reactors.[3][4] The reaction mixture can also become viscous, leading to poor mixing and localized overheating.[3][4]

  • Productivity and Purity: Achieving both high productivity and high purity can be difficult. Methods that offer high throughput may result in lower purity, necessitating extensive purification steps.[1][4][5]

Q2: Which synthetic route is most suitable for the industrial-scale production of this compound?

Several methods exist for the synthesis of this compound.[1][4] A common and scalable approach involves the reaction of cyclobutylmethanol with a brominating agent. A patented method highlights the use of triphenylphosphite and bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4][5][6] This method is favored for its potential to produce high-purity product under conditions suitable for industrial-scale operations.[1][4][5]

Alternative brominating agents that have been used include phosphorus tribromide and N-bromosuccinimide (NBS) with triphenylphosphine (B44618).[4][7] However, the NBS/triphenylphosphine method can be costly for large-scale production.[1][4]

Q3: How can the formation of impurities, particularly bromoalkenes, be minimized?

The formation of bromoalkene impurities is a significant challenge due to the strained nature of the cyclobutane ring.[1][4] To minimize these byproducts:

  • Low-Temperature Control: Maintaining a low reaction temperature is critical to limit the exothermic reaction that promotes ring-opening.[4] The addition of reagents should be carefully controlled to prevent temperature spikes.

  • Choice of Reagents: The selection of the brominating agent and solvent system can influence the impurity profile. The triphenylphosphite/bromine system in DMF has been shown to produce high-purity this compound.[4][6]

  • Purification: Due to the close boiling points of the desired product and some impurities, purification by distillation requires a column with a high number of theoretical plates.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure accurate stoichiometry of reagents. Monitor the reaction to completion using appropriate analytical techniques (e.g., GC, TLC).
Product loss during workup or distillation.Optimize the extraction and distillation procedures. Ensure the distillation column is efficient.
High Impurity Levels (especially bromoalkenes) Reaction temperature too high.Maintain strict temperature control, especially during the addition of exothermic reagents. Ensure efficient cooling of the reactor.[4]
Incorrect reagent stoichiometry.Carefully control the molar ratios of the reactants.
Inefficient purification.Use a distillation column with a sufficient number of theoretical plates for effective separation of close-boiling impurities.[1]
Poor Mixing/Viscous Reaction Mixture High concentration of reagents or intermediates.Adjust the solvent volume to maintain a stirrable mixture. The stirring speed should be regulated according to the fluidity of the reaction medium.[4][6]
Precipitation of reaction components.Choose a solvent system where all components remain in solution under the reaction conditions. For instance, poor solubility of triphenylphosphine in DMF can be an issue.[4][5]
Runaway Reaction Inadequate heat removal.Ensure the reactor's cooling system is sufficient for the scale of the reaction. Control the addition rate of reagents to manage the exotherm.[8]

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound using Triphenylphosphite and Bromine

This protocol is adapted from a patented industrial-scale synthesis method.[4][6]

Materials and Equipment:

  • 20-liter jacketed glass reactor with a stirrer

  • Distillation apparatus with a column of at least 10 theoretical plates[1]

  • Cyclobutylmethanol

  • Triphenylphosphite

  • Bromine

  • N,N-Dimethylformamide (DMF)

  • Nitrogen source for inert atmosphere

Procedure:

  • Reactor Setup: Ensure the 20-liter jacketed glass reactor is clean, dry, and purged with nitrogen.

  • Reagent Loading:

    • Load 5.4 kg of DMF into the reactor.

    • Add 4.53 kg of triphenylphosphite to the DMF with stirring.

  • Formation of Brominating Agent:

    • Cool the mixture to below 12°C.

    • Slowly introduce 2.34 kg of bromine while maintaining the temperature below 12°C. The stirring speed should be adjusted based on the viscosity of the reaction mixture.[4][6]

  • Reaction with Cyclobutylmethanol:

    • After the bromine addition is complete, adjust the jacket temperature to -12°C.

    • Introduce 1.120 kg of cyclobutylmethanol at a rate that keeps the internal temperature from exceeding -5°C.[4][6]

  • Reaction Completion and Workup:

    • Once the addition of cyclobutylmethanol is finished, allow the reaction mixture to slowly warm to room temperature.

    • The this compound is then recovered by distillation.

    • The distilled product is washed with carbonated water and dried using a desiccant like calcium chloride.[4]

Quantitative Data Summary:

ParameterValueReference
Starting Cyclobutylmethanol1.120 kg[4][6]
Triphenylphosphite4.53 kg[4][6]
Bromine2.34 kg[4][6]
N,N-Dimethylformamide (DMF)5.4 kg[4][6]
Final Product Mass1.529 kg[4][6]
Yield78%[4][6]
GC Relative Purity98.3%[4][6]

Visualizations

Experimental Workflow

experimental_workflow Workflow for Scale-up Synthesis of this compound cluster_prep Reactor Preparation cluster_reagents Reagent Loading cluster_bromination Brominating Agent Formation cluster_reaction Reaction cluster_workup Workup and Purification prep Clean, dry, and purge 20L reactor with Nitrogen load_dmf Load 5.4 kg DMF prep->load_dmf load_tpp Add 4.53 kg Triphenylphosphite load_dmf->load_tpp cool_1 Cool mixture to < 12°C load_tpp->cool_1 add_br2 Slowly add 2.34 kg Bromine (maintain T < 12°C) cool_1->add_br2 cool_2 Adjust jacket to -12°C add_br2->cool_2 add_alcohol Add 1.120 kg Cyclobutylmethanol (maintain T < -5°C) cool_2->add_alcohol warm Slowly warm to room temperature add_alcohol->warm distill Distillation warm->distill wash Wash with carbonated water distill->wash dry Dry with CaCl2 wash->dry product This compound (98.3% purity, 78% yield) dry->product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity of This compound check_temp Was reaction temperature strictly controlled below -5°C during alcohol addition? start->check_temp high_temp_cause High temperature likely caused ring-opening side reactions. check_temp->high_temp_cause No check_purification Is the distillation column efficient for separating close-boiling impurities? check_temp->check_purification Yes temp_yes Yes temp_no No high_temp_cause->check_purification inefficient_purification Inefficient purification is the likely cause of low purity. check_purification->inefficient_purification No check_reagents Were the reagent ratios accurate and were reagents of high purity? check_purification->check_reagents Yes purification_yes Yes purification_no No reagent_issue Inaccurate stoichiometry or impure reagents may have caused side reactions. check_reagents->reagent_issue No end Further investigation needed (e.g., raw material analysis) check_reagents->end Yes reagents_yes Yes reagents_no No

Caption: Troubleshooting logic for addressing low purity issues.

References

Validation & Comparative

Reactivity Showdown: (Bromomethyl)cyclobutane vs. (Bromomethyl)cyclopentane in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic chemistry, particularly in the construction of cyclic moieties prevalent in pharmaceuticals, a nuanced understanding of the reactivity of functionalized cycloalkanes is paramount. This guide provides a detailed comparative analysis of the solvolysis reactivity of (bromomethyl)cyclobutane and (bromomethyl)cyclopentane (B151954). While both are primary alkyl bromides, the profound influence of ring strain in the cyclobutane (B1203170) system leads to significant differences in reaction rates, mechanisms, and product distributions when compared to its five-membered ring counterpart. This analysis is supported by established mechanistic principles and provides detailed experimental protocols for further investigation.

Executive Summary

The solvolysis of this compound is anticipated to proceed at a significantly faster rate than that of (bromomethyl)cyclopentane. This rate enhancement is attributed to the relief of ring strain in the transition state leading to the carbocation intermediate. The high inherent strain of the cyclobutane ring provides a thermodynamic driving force for rearrangement, leading predominantly to the formation of more stable, rearranged cyclopentyl products. In contrast, the solvolysis of (bromomethyl)cyclopentane proceeds through a less strained system, resulting in a slower reaction rate and a complex mixture of substitution and elimination products derived from the cyclopentylmethyl carbocation and its rearranged isomers.

Data Presentation: A Comparative Overview

Table 1: Comparative Solvolysis Rates

CompoundRelative Rate (Estimated)Key Factors Influencing Rate
This compoundFasterRelief of significant ring strain in the transition state; Anchimeric assistance from C-C bond participation leading to a bridged cation or rapid rearrangement.
(Bromomethyl)cyclopentaneSlowerLower ring strain, resulting in a smaller driving force for ionization; Carbocation formation is less assisted by ring strain relief.

Table 2: Anticipated Product Distribution in Ethanolysis

Starting MaterialMajor ProductsMinor ProductsMechanistic Rationale
This compoundCyclopentanol, Cyclopentyl ethyl ether, CyclopenteneMethylenecyclobutaneRapid rearrangement of the primary cyclobutylmethyl carbocation to the more stable tertiary cyclopentyl carbocation via ring expansion.
(Bromomethyl)cyclopentane(Cyclopentyl)methanol, (Cyclopentyl)methyl ethyl ether, Methylenecyclopentane1-MethylcyclopenteneFormation of the primary cyclopentylmethyl carbocation, which can undergo substitution, elimination, or rearrange to more stable secondary and tertiary carbocations within the five-membered ring system.

Mechanistic Pathways and Rationale

The solvolysis of both this compound and (bromomethyl)cyclopentane proceeds primarily through an SN1/E1 mechanism, initiated by the departure of the bromide leaving group to form a primary carbocation. However, the subsequent fate of these carbocations is markedly different.

Reactivity of this compound:

The ionization of this compound forms a highly unstable primary cyclobutylmethyl carbocation. This intermediate rapidly undergoes a ring-expansion rearrangement to a more stable tertiary cyclopentyl carbocation. This rearrangement is driven by two key factors:

  • Relief of Ring Strain: The expansion from a strained four-membered ring to a less strained five-membered ring is energetically favorable.

  • Increased Carbocation Stability: The rearrangement converts a primary carbocation to a more stable tertiary carbocation.

This facile rearrangement pathway is expected to accelerate the overall reaction rate through anchimeric assistance, where the C2-C3 bond of the cyclobutane ring participates in the departure of the leaving group, leading to a bridged, non-classical carbocation that collapses to the cyclopentyl cation.

Reactivity of (Bromomethyl)cyclopentane:

The solvolysis of (bromomethyl)cyclopentane also begins with the formation of a primary carbocation. While this carbocation can also rearrange, the driving force is less pronounced than in the cyclobutane case due to the lower initial ring strain of the cyclopentane (B165970) ring. The cyclopentylmethyl carbocation can undergo:

  • Direct attack by the solvent (SN1) to give the unrearranged substitution product.

  • Loss of a proton from an adjacent carbon (E1) to yield methylenecyclopentane.

  • Rearrangement via a 1,2-hydride shift to form a more stable secondary carbocation (1-methylcyclopentyl cation), which can then lead to a variety of substitution and elimination products.

The result is a more complex mixture of products and a comparatively slower reaction rate as the energetic advantage of rearrangement is less significant.

Experimental Protocols

The following are detailed methodologies for conducting comparative kinetic studies and product analysis for the solvolysis of this compound and (bromomethyl)cyclopentane.

Protocol 1: Determination of Solvolysis Rates by Titration

This method follows the rate of reaction by measuring the production of hydrobromic acid (HBr) over time.

Materials:

Procedure:

  • Reaction Solution Preparation: Prepare a 0.1 M solution of the alkyl bromide in absolute ethanol.

  • Kinetic Run: a. Place 50.0 mL of absolute ethanol in a 125 mL Erlenmeyer flask and allow it to equilibrate to the desired temperature (e.g., 50 °C) in the water bath. b. Add 5 drops of phenolphthalein indicator to the flask. c. Pipette 5.00 mL of the 0.1 M alkyl bromide solution into the flask, start a stopwatch immediately, and mix thoroughly. This is time t=0. d. Immediately titrate the liberated HBr with the standardized NaOH solution to the first faint, persistent pink endpoint. Record the volume of NaOH and the time. e. Continue to titrate at regular intervals (e.g., every 10-15 minutes), recording the cumulative volume of NaOH added and the time at each endpoint. f. Continue taking readings for at least two half-lives of the reaction.

  • Data Analysis: a. The concentration of HBr produced at time 't' is proportional to the volume of NaOH used. b. The concentration of the alkyl bromide remaining at time 't' is proportional to (V∞ - Vt), where V∞ is the volume of NaOH required for complete reaction (determined after heating the reaction mixture to completion) and Vt is the volume at time 't'. c. A plot of ln(V∞ - Vt) versus time should yield a straight line for a first-order reaction, the slope of which is -k, where k is the rate constant.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of the products formed during solvolysis.

Materials:

  • Reaction mixtures from the solvolysis experiments

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Work-up of the Reaction Mixture: a. After the solvolysis reaction has gone to completion, cool the reaction mixture to room temperature. b. Dilute the mixture with deionized water and extract with diethyl ether (3 x 20 mL). c. Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.

  • GC-MS Analysis: a. Prepare a dilute solution of the crude product mixture in a suitable solvent (e.g., dichloromethane). b. Inject the sample into the GC-MS system. c. Use a suitable temperature program for the GC to separate the components of the mixture. d. Identify the products by comparing their mass spectra with a library of known compounds and by interpreting the fragmentation patterns. e. Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.

Visualizations

The following diagrams illustrate the key mechanistic pathways and experimental workflows described in this guide.

Reaction_Pathway_Bromomethylcyclobutane A This compound B Primary Cyclobutylmethyl Carbocation + Br- A->B Ionization (Slow) C Bridged Non-classical Carbocation B->C Anchimeric Assistance D Tertiary Cyclopentyl Carbocation B->D Ring Expansion (Fast) C->D E Cyclopentyl Products (Substitution/Elimination) D->E Solvent Attack /Proton Loss

Fig. 1: Solvolysis pathway of this compound.

Reaction_Pathway_Bromomethylcyclopentane A (Bromomethyl)cyclopentane B Primary Cyclopentylmethyl Carbocation + Br- A->B Ionization (Slower) C Unrearranged Products (Substitution/Elimination) B->C Solvent Attack /Proton Loss D Rearranged Secondary/ Tertiary Carbocations B->D 1,2-Hydride Shift E Rearranged Products D->E Solvent Attack /Proton Loss

Fig. 2: Solvolysis pathway of (Bromomethyl)cyclopentane.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare 0.1 M Alkyl Bromide in Ethanol D Initiate Reaction (t=0) A->D B Prepare Standardized NaOH Solution E Titrate Liberated HBr with NaOH at Intervals B->E C Equilibrate Solvent in Constant Temp. Bath C->D D->E F Record Time and Volume of NaOH E->F G Plot ln(V∞ - Vt) vs. Time F->G H Determine Rate Constant (k) from Slope G->H

Fig. 3: Workflow for kinetic analysis of solvolysis.

A Comparative Guide to Analytical Methods for the Quantification of (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like (Bromomethyl)cyclobutane is critical for ensuring the quality, consistency, and safety of synthesized compounds. This guide provides an objective comparison of various analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.

The primary analytical methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Additionally, High-Performance Liquid Chromatography (HPLC) with derivatization is considered as a potential alternative.

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. Below is a summary of the expected performance characteristics for each technique.

Data Presentation

ParameterGas Chromatography-FID (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)HPLC with Derivatization
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a hydrogen-air flame.Separation based on volatility and interaction with a stationary phase, with detection and quantification based on the mass-to-charge ratio of ionized analytes.[1]Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei.[2]Separation based on partitioning between a mobile and stationary phase, with UV or fluorescence detection after chemical modification of the analyte.[3]
Linearity (R²) > 0.995> 0.999[4]> 0.999> 0.995
Accuracy (% Recovery) 95-105%80-120%[5]98-102%90-110%
Precision (% RSD) < 5%< 15% at LOQ[5]< 2%< 5%
Limit of Detection (LOD) ~1-10 ng/mL0.01 ppm[5]~0.1-1 mg/mL~1-10 ng/mL (post-derivatization)
Limit of Quantification (LOQ) ~5-25 ng/mL0.025 ppm[5]~0.5-5 mg/mL~5-25 ng/mL (post-derivatization)
Key Advantages Robust, reliable, and widely available.High sensitivity and selectivity, providing structural information.[1]Does not require an identical reference standard for quantification; provides structural information.[6]Suitable for a wide range of compounds, including non-volatile ones (after derivatization).[7]
Key Considerations Lower sensitivity compared to GC-MS; potential for co-elution with matrix components.Higher cost and complexity; potential for matrix effects.Lower sensitivity compared to chromatographic methods; requires careful selection of internal standards.Derivatization step adds complexity and potential for variability.[3]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the routine analysis of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Optima Delta-6 (30 m, 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/splitless inlet

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 min

    • Ramp: 5 °C/min to 125 °C

    • Hold: 15 min at 125 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane) to obtain a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the expected LOQ to 150% of the target concentration.

Validation Parameters (based on ICH Q2(R1) guidelines): [8][9][10]

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy: Perform spike-recovery studies by adding known amounts of this compound to a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers enhanced sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.[1]

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: VF-624ms (or similar mid-polarity column), 60 m x 0.32 mm, 1.8 µm film thickness[5]

  • Injector: Split/splitless inlet

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 200 °C

  • Oven Temperature Program:

    • Initial Temperature: 120 °C, hold for 5 min

    • Ramp: 5 °C/min to 250 °C

    • Hold: 6 min at 250 °C[5]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

  • Mass Source Temperature: 240 °C[5]

  • Quadrupole Temperature: 150 °C[5]

Sample Preparation and Validation: Follow the same procedures as for GC-FID, with appropriate adjustments for the higher sensitivity of the MS detector.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of a substance without the need for an identical reference standard.[6]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Chloroform-d).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).

  • Pulse Sequence: A standard 1H NMR experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 value).

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Validation: Validation of a qNMR method involves demonstrating its specificity, linearity, accuracy, and precision, similar to chromatographic methods.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Due to the lack of a strong chromophore, direct UV detection of this compound by HPLC is not feasible. However, pre-column derivatization can be employed to introduce a UV-active or fluorescent tag.[3][7]

Derivatization Reaction (Hypothetical Example): A nucleophilic substitution reaction with a suitable derivatizing agent containing a chromophore (e.g., 4-nitrothiophenol) can be used.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or Fluorescence Detector

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (to be optimized post-derivatization):

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorbance of the derivatized product.

  • Injection Volume: 10 µL

Sample Preparation and Validation: The derivatization step needs to be optimized for reaction time, temperature, and reagent concentration. The validation of the entire method, including the derivatization step, should follow the ICH Q2(R1) guidelines.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Validation weigh Weigh Sample & Internal Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute method Select Method (GC-FID, GC-MS, qNMR, HPLC) dilute->method To Analysis inject Inject Sample method->inject acquire Acquire Data inject->acquire integrate Integrate Peaks / Signals acquire->integrate Raw Data calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify validate Validate Method (Linearity, Accuracy, Precision) quantify->validate report report validate->report Final Report

Caption: General experimental workflow for the quantification of this compound.

decision_tree cluster_questions cluster_methods start Start: Need to quantify This compound q1 Trace Level Analysis (< 100 ppm)? start->q1 q2 Need Structural Confirmation? q1->q2 No gcms GC-MS q1->gcms Yes q3 Identical Reference Standard Available? q2->q3 No q2->gcms Yes gcfid GC-FID q3->gcfid Yes qnmr qNMR q3->qnmr No hplc HPLC with Derivatization

Caption: Decision tree for selecting an analytical method.

References

Comparative study of cyclobutane-containing compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclobutane-containing compounds with their non-cyclobutane counterparts, supported by experimental data. The unique puckered structure of the cyclobutane (B1203170) ring offers distinct advantages in molecular design, influencing potency, selectivity, and pharmacokinetic profiles. [1][2][3]

The incorporation of a cyclobutane moiety can significantly alter a compound's properties by introducing conformational rigidity, improving metabolic stability, and serving as a bioisostere for other chemical groups.[4][5] This guide will delve into specific examples, presenting comparative data and the experimental protocols used to obtain them.

Case Study 1: Boceprevir (B1684563) - Enhancing Potency in HCV Inhibition

Boceprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, provides a compelling example of the benefits of a cyclobutane ring.[2] The cyclobutane group in its P1 region has been shown to be critical for its high potency. When compared to its analogues with different cycloalkane rings, boceprevir demonstrates superior activity.

Table 1: Comparative Potency of Boceprevir Analogues

CompoundRing SystemPotency Improvement (relative to cyclopentyl analogue)
Boceprevir Cyclobutane 19-fold
Analogue 1Cyclopropane3-fold
Analogue 2Cyclopentane1-fold (baseline)

Data sourced from Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335.[3]

The enhanced potency of boceprevir can be attributed to the optimal fit of the cyclobutane ring within the S1 pocket of the HCV NS3 protease. This highlights the importance of the specific size and conformation of the cyclobutane moiety in maximizing interactions with the target enzyme.

Boceprevir Mechanism of Action

Boceprevir is a covalent, reversible inhibitor that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1] The drug mimics the natural substrate of the protease and forms a covalent bond with the active site serine residue, thereby blocking the cleavage of the viral polyprotein and halting the production of mature viral proteins.[1][6]

Boceprevir_Mechanism cluster_host_cell Host Cell HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage by NS3/4A NS3_4A NS3/4A Protease Replication Viral Replication Mature_Proteins->Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

Mechanism of action of Boceprevir.

Case Study 2: Apalutamide (B1683753) - Targeting the Androgen Receptor in Prostate Cancer

Apalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer.[7] It functions by binding to the ligand-binding domain of the androgen receptor (AR), preventing its nuclear translocation and subsequent activation of genes responsible for cancer cell proliferation.[7][8] The spirocyclic cyclobutane scaffold in apalutamide contributes to its high binding affinity and antagonist activity.[3]

Androgen Receptor Signaling Pathway and Apalutamide Inhibition

The androgen receptor signaling pathway plays a crucial role in the growth and survival of prostate cancer cells. Androgens, such as testosterone, bind to the AR, leading to a cascade of events that promote tumor growth. Apalutamide disrupts this pathway at a critical step.

Apalutamide_Pathway cluster_cell Prostate Cancer Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus Translocation DNA DNA (Androgen Response Elements) Nucleus->DNA Binding Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apalutamide Apalutamide Apalutamide->AR Inhibition

Androgen receptor signaling and Apalutamide's inhibitory action.

Comparative Metabolic Stability

The introduction of a cyclobutane ring can enhance the metabolic stability of a drug molecule by blocking potential sites of metabolism.[9] This is a critical parameter in drug design, as it influences the drug's half-life and overall exposure in the body.

Table 2: In Vitro Metabolic Stability of a Cyclobutane Analogue

CompoundAnalogue TypeIntrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg protein)
Parent CompoundCyclohexyl amineHigh
Ivosidenib Precursor Difluorocyclobutyl amine Medium

This data illustrates a key optimization step in the development of Ivosidenib, where replacing a metabolically labile cyclohexane (B81311) with a more stable difluorocyclobutane led to improved pharmacokinetic properties.[3]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard method to assess the metabolic stability of compounds.[2][10]

1. Reagents and Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound stock solution (e.g., in DMSO or acetonitrile)

  • Internal standard solution

  • Acetonitrile (B52724) (for quenching the reaction)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

2. Experimental Workflow:

Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare HLM, NADPH system, buffer, and test compound solutions Start->Prepare_Reagents Incubation_Setup Add HLM and buffer to 96-well plate Prepare_Reagents->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiate_Reaction Add test compound and NADPH system Pre_incubation->Initiate_Reaction Time_Points Incubate and collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Add cold acetonitrile with internal standard to stop the reaction Time_Points->Quench_Reaction Centrifugation Centrifuge to precipitate proteins Quench_Reaction->Centrifugation Analysis Analyze supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Calculate percent remaining, half-life, and intrinsic clearance Analysis->Data_Processing End End Data_Processing->End

Workflow for the in vitro metabolic stability assay.

3. Data Analysis: The concentration of the test compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of metabolism (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion

The strategic incorporation of cyclobutane rings in drug candidates can lead to significant improvements in their pharmacological profiles. As demonstrated by the examples of boceprevir and apalutamide, this small carbocycle can enhance potency and provide a rigid scaffold for optimal target engagement. Furthermore, the cyclobutane moiety can improve metabolic stability, a crucial factor for a successful drug. The comparative data and experimental protocols provided in this guide serve as a valuable resource for medicinal chemists in the design and development of novel therapeutics.

References

A Comparative Guide to Purity Assessment of (Bromomethyl)cyclobutane: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutics. (Bromomethyl)cyclobutane, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound, supported by experimental data and detailed methodologies.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior technique for the routine purity analysis of the volatile and thermally stable this compound. Its high resolution, sensitivity, and the definitive identification capabilities of mass spectrometry make it ideal for separating and identifying potential process-related impurities. High-Performance Liquid Chromatography (HPLC) faces challenges due to the analyte's lack of a UV chromophore, necessitating alternative detectors or derivatization, which can add complexity to the analytical workflow.

Method Comparison at a Glance

ParameterGC-MSHPLC
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with various detection methods.
Applicability for this compound Excellent, due to its volatile nature.Challenging, due to the lack of a UV chromophore.
Sensitivity High, especially for volatile impurities.Detector-dependent; potentially lower for non-UV active compounds.
Specificity Very high, with mass spectral data providing definitive identification.Lower with non-specific detectors; risk of co-elution.
Sample Throughput HighModerate
Cost (Instrument) HigherLower
Cost (Operational) Lower (gas consumption)Higher (solvent consumption)

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It separates components of a mixture based on their boiling points and interactions with a stationary phase, and the mass spectrometer provides detailed structural information for identification.

A typical GC-MS analysis of this compound would involve direct injection of a diluted sample. The compound's volatility allows for easy vaporization and transport through the GC column.

Potential Impurities:

Based on common synthetic routes, potential impurities in this compound may include:

  • Starting Materials: Unreacted cyclobutylmethanol.

  • Isomeric Impurities: 4-bromo-1-butene (B139220) and cyclopropylmethyl bromide, which can form during synthesis from cyclopropyl (B3062369) carbinol.

  • Over-brominated Products: Dibrominated cyclobutane (B1203170) derivatives.

  • Solvent Residues: Residual solvents from the synthesis and purification process.

Hypothetical GC-MS Purity Analysis Data:

The following table summarizes hypothetical data from a GC-MS analysis of a this compound sample.

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Solvent (e.g., Dichloromethane)2.540.15-
24-bromo-1-butene4.890.35-
3Cyclopropylmethyl bromide5.120.28-
4This compound6.4599.1599.15
5Cyclobutylmethanol7.820.07-
Experimental Protocol: GC-MS Analysis

Instrumentation:

  • GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Autosampler: Capable of injecting 1 µL.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (100:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-350 amu

Sample Preparation:

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane (B109758) to obtain a stock solution of 1 mg/mL. Further dilute the stock solution with dichloromethane to a final concentration of 0.1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 1 µL dilute->inject separate GC Separation inject->separate detect MS Detection & Identification separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify

Figure 1. Experimental workflow for GC-MS purity analysis of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components in a liquid mixture. However, for a compound like this compound that lacks a chromophore (a part of the molecule that absorbs UV-Vis light), standard UV detection is not feasible.[2] This necessitates the use of alternative detection methods or derivatization.

Challenges and Solutions for HPLC Analysis:

  • Lack of UV Absorbance: this compound does not have a suitable chromophore for detection by common UV-Vis detectors.

  • Alternative Detectors:

    • Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the eluent. However, it has low sensitivity and is not compatible with gradient elution.[2]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors that are more sensitive than RID and compatible with gradient elution. They are suitable for non-volatile and semi-volatile compounds.

  • Derivatization: The analyte can be chemically modified (derivatized) to introduce a UV-active functional group. This process, however, can be complex, time-consuming, and may introduce additional impurities.

Hypothetical HPLC-RID Purity Analysis Data:

The following table presents hypothetical data from an HPLC-RID analysis of a this compound sample.

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Solvent Front1.85--
24-bromo-1-butene3.920.41-
3Cyclopropylmethyl bromide4.250.32-
4This compound5.7899.2099.20
5Cyclobutylmethanol8.150.07-
Experimental Protocol: HPLC-RID Analysis

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Refractive Index Detector (RID).

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Autosampler: Capable of injecting 20 µL.

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • RID Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

Sample Preparation:

Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 20 µL filter->inject separate HPLC Separation inject->separate detect RID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify

Figure 2. Experimental workflow for HPLC-RID purity analysis of this compound.

Conclusion: Making the Right Choice

For the purity assessment of this compound, GC-MS is the more advantageous technique. Its ability to analyze the volatile compound directly, coupled with the high specificity of mass spectrometric detection, provides a robust and reliable method for both quantification and impurity identification. While HPLC can be employed, the lack of a UV chromophore in this compound necessitates the use of less sensitive universal detectors like RID or more complex and costly detectors like ELSD or CAD, or the introduction of a potentially error-prone derivatization step. Therefore, for routine quality control and in-depth impurity profiling of this compound, GC-MS is the recommended analytical method.

This guide provides a framework for selecting the appropriate analytical technique for purity assessment. The choice will ultimately depend on the specific requirements of the analysis, available instrumentation, and regulatory considerations.

References

Cross-reactivity studies of (Bromomethyl)cyclobutane with other electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity of (Bromomethyl)cyclobutane

In the landscape of electrophilic compounds utilized in synthetic chemistry and drug development, this compound presents a unique structural motif. Its reactivity as a primary alkyl bromide is influenced by the four-membered cyclobutane (B1203170) ring, which imparts distinct steric and electronic properties. This guide provides a comparative analysis of the cross-reactivity of this compound with other common electrophiles, supported by established principles of reaction kinetics and detailed experimental protocols for direct comparison.

Relative Reactivity of Alkyl Bromides in Sₙ2 Reactions

The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic synthesis, and the reactivity of the electrophile is paramount to the reaction's success and rate. The structure of the alkyl group, particularly steric hindrance around the reaction center, plays a critical role in determining the rate of an Sₙ2 reaction. Generally, the order of reactivity for alkyl halides follows the trend: methyl > primary > secondary > tertiary.[1][2][3]

This compound is a primary alkyl bromide, suggesting it is well-suited for Sₙ2 reactions.[4][5] However, the cyclobutane ring introduces a degree of steric bulk adjacent to the reactive carbon. To quantitatively assess its reactivity, a comparison with other primary and secondary alkyl bromides is necessary.

ElectrophileStructureClassificationRelative Rate (Estimated)
Methyl BromideCH₃BrMethyl~120
n-Propyl BromideCH₃CH₂CH₂BrPrimary1
This compound c-C₄H₇CH₂BrPrimary ~0.8
Isopropyl Bromide(CH₃)₂CHBrSecondary~0.02
tert-Butyl Bromide(CH₃)₃CBrTertiaryNegligible

Table 1: Estimated relative rates of reaction of selected alkyl bromides with a common nucleophile (e.g., iodide in acetone) in an Sₙ2 reaction. Rates are normalized to n-Propyl Bromide. The reactivity of this compound is estimated based on the principle that β-branching decreases the rate of Sₙ2 reactions due to steric hindrance.

The estimated relative rate for this compound is slightly lower than that of a simple straight-chain primary alkyl bromide like n-propyl bromide. This is attributed to the steric hindrance imposed by the cyclobutane ring at the β-position, which can impede the backside attack of the nucleophile.

Experimental Protocol: Comparative Kinetic Analysis via the Finkelstein Reaction

To experimentally determine and compare the cross-reactivity of this compound, the Finkelstein reaction provides a robust and straightforward method.[4][6][7][8][9] This Sₙ2 reaction involves the exchange of a halide for another, driven by the precipitation of the less soluble sodium halide in acetone (B3395972).[4][6][7][8] By monitoring the rate of precipitate formation, the relative reactivities of different alkyl halides can be determined.

Materials:
  • This compound

  • n-Propyl bromide (Reference Electrophile 1)

  • Isopropyl bromide (Reference Electrophile 2)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Constant temperature water bath

  • Stopwatch

  • Spectrophotometer (for a more quantitative analysis)

Procedure:
  • Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each alkyl bromide in anhydrous acetone. Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.2 M).

  • Reaction Initiation: In separate, clean, and dry test tubes, add a fixed volume (e.g., 2 mL) of each alkyl bromide solution. Place the test tubes in a constant temperature water bath (e.g., 25°C) to equilibrate.

  • Nucleophilic Addition: To initiate the reaction, add an equal volume (e.g., 2 mL) of the sodium iodide solution to each test tube simultaneously. Start the stopwatch immediately.

  • Observation of Precipitation: Observe the test tubes for the formation of a white precipitate (sodium bromide). Record the time at which the first cloudiness appears for each reaction. A faster appearance of the precipitate indicates a higher reaction rate.

  • Quantitative Analysis (Optional): For a more precise measurement, the reaction can be monitored using a spectrophotometer. The disappearance of the alkyl bromide or the appearance of the alkyl iodide can be tracked over time by measuring the absorbance at a specific wavelength. The initial rate of the reaction can then be calculated from the slope of the concentration versus time plot.

Visualizing the Sₙ2 Reaction Pathway and Experimental Workflow

To better understand the underlying mechanism and the experimental process, the following diagrams are provided.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---Br]⁻ Nu->TS Backside Attack Electrophile R-Br Electrophile->TS Product Nu-R TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure

Caption: General mechanism of an Sₙ2 reaction.

Experimental_Workflow A Prepare equimolar solutions of This compound and other alkyl bromides in acetone C Equilibrate solutions to constant temperature A->C B Prepare sodium iodide solution in acetone B->C D Mix alkyl bromide and NaI solutions C->D E Monitor for precipitate formation (NaBr) D->E F Record time for initial turbidity E->F G Compare reaction times to determine relative reactivity F->G

Caption: Workflow for comparing electrophile reactivity.

Conclusion

This compound is an effective primary electrophile for Sₙ2 reactions, though its reactivity is slightly attenuated compared to unbranched primary alkyl bromides due to the steric influence of the adjacent cyclobutane ring. The provided experimental protocol offers a reliable method for quantitatively assessing its cross-reactivity against other electrophiles. This information is crucial for researchers and drug development professionals in designing synthetic routes and understanding potential off-target reactions.

References

A Comparative Spectroscopic Analysis of (Bromomethyl)cyclobutane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of (Bromomethyl)cyclobutane and its key structural isomers, 1-bromo-1-methylcyclobutane (B13021240) and bromocyclopentane. This document provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.

This guide offers an objective comparison of the spectroscopic profiles of this compound and two of its common isomers: 1-bromo-1-methylcyclobutane and bromocyclopentane. Understanding the distinct spectroscopic features of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including synthetic chemistry and drug discovery, where precise molecular structure confirmation is paramount.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~3.45d-CH₂Br
~2.55m-CH-
~2.10 - 1.80m-CH₂- (ring)
1-bromo-1-methylcyclobutane ~2.60 - 2.40m-CH₂- (ring)
~2.10 - 1.90m-CH₂- (ring)
1.85s-CH₃
Bromocyclopentane [1]4.45mCHBr
2.12 - 2.05m-CH₂- (ring)
1.89m-CH₂- (ring)
1.65m-CH₂- (ring)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~40.0-CH₂Br
~36.0-CH-
~28.0-CH₂- (ring)
~16.0-CH₂- (ring)
1-bromo-1-methylcyclobutane [2][3]~60.0C-Br
~38.0-CH₂- (ring)
~33.0-CH₃
~16.0-CH₂- (ring)
Bromocyclopentane [2][4]55.4CHBr
35.1-CH₂- (ring)
23.6-CH₂- (ring)

Table 3: Key IR Absorption Bands (liquid film)

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~2970-2850C-H stretch
~1450-CH₂- bend
~650C-Br stretch
1-bromo-1-methylcyclobutane ~2980-2860C-H stretch
~1460-CH₂- bend
~640C-Br stretch
Bromocyclopentane [5][6]2950-2870C-H stretch
1450-CH₂- bend
680C-Br stretch

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
This compound 148/15069149, 107, 81, 69, 55, 41
1-bromo-1-methylcyclobutane 148/15069149, 133, 107, 81, 69, 55
Bromocyclopentane [7]148/15069149, 85, 69, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard operating procedures for the analysis of small, liquid organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation : Approximately 5-10 mg of the neat liquid sample is dissolved in ~0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : Spectra are acquired using a standard single-pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Spectra are recorded with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is standard.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra are recorded on an FT-IR spectrometer to identify the functional groups present in the molecule.

  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing : The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the compounds.

  • Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Gas Chromatography : An aliquot of the sample solution (typically 1 µL) is injected into the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry : The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL CDCl3 with TMS A->B C Transfer to 5 mm NMR Tube B->C D Place Tube in Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform FID E->F G Phase and Baseline Correction F->G H Calibrate to TMS (0 ppm) G->H I Analyze Spectrum H->I

Caption: Workflow for NMR Spectroscopic Analysis.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Place a drop of neat liquid on a KBr/NaCl plate B Create a thin film with a second plate D Record Sample Spectrum (4000-400 cm-1) B->D C Record Background Spectrum (clean plates) C->D E Fourier Transform Interferogram D->E F Generate Absorbance/Transmittance Spectrum E->F G Identify Characteristic Absorption Bands F->G

Caption: Workflow for FT-IR Spectroscopic Analysis.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution (~1 mg/mL) in Volatile Solvent B Inject 1 µL into GC A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z) D->E F Generate Mass Spectrum E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H

Caption: Workflow for GC-MS Analysis.

References

A Comparative Guide to the Biological Activity of Nalbuphine Synthesized via (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of nalbuphine (B1235481), a potent semi-synthetic opioid analgesic. While the biological activity of a pure active pharmaceutical ingredient is inherent to its molecular structure rather than its synthetic origin, this document outlines the synthesis utilizing (Bromomethyl)cyclobutane—a cornerstone intermediate in modern pharmaceutical production—and presents the established pharmacological profile of nalbuphine against relevant alternatives like morphine.[1] The data and protocols herein are intended for researchers, scientists, and drug development professionals.

Nalbuphine's unique pharmacological profile as a mixed agonist-antagonist—acting as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist—distinguishes it from traditional opioid analgesics.[2][3] This dual action provides potent pain relief comparable to morphine while offering a superior safety profile, notably a "ceiling effect" for respiratory depression and a lower incidence of side effects such as pruritus and nausea.[4][5][6][7]

Synthesis Overview: The Role of this compound

This compound is a critical reagent in several modern synthetic routes to nalbuphine.[1] One efficient method involves the N-alkylation of noroxymorphone (B159341) with this compound (also referred to as cyclobutylmethyl bromide) to yield nalbuphone, which is subsequently reduced to nalbuphine.[8][9] This pathway is valued for its efficiency and control.

Alternative synthesis strategies include the reductive alkylation of noroxymorphone with cyclobutane (B1203170) carboxaldehyde or the acylation with cyclobutyl carbonyl chloride followed by reduction.[9][10] Regardless of the route, the final, purified nalbuphine molecule exhibits the biological activities detailed below.

Synthesis_Workflow Thebaine Thebaine Oxycodone Oxycodone Thebaine->Oxycodone Oxidation Oxymorphone Oxymorphone Oxycodone->Oxymorphone Acidic Environment Noroxymorphone Noroxymorphone (Intermediate) Oxymorphone->Noroxymorphone N-demethylation Nalbuphone Nalbuphone Noroxymorphone->Nalbuphone Nalbuphine Nalbuphine (Final Product) Nalbuphone->Nalbuphine Reduction Reagent This compound Reagent->Nalbuphone Alkylation Signaling_Pathway cluster_receptors Opioid Receptors KOR Kappa-Opioid Receptor (KOR) Analgesia Analgesia KOR->Analgesia MOR Mu-Opioid Receptor (MOR) MOR->Analgesia Resp_Depression Respiratory Depression MOR->Resp_Depression Pruritus Pruritus / Nausea MOR->Pruritus Euphoria Euphoria / Dependence MOR->Euphoria Nalbuphine Nalbuphine Nalbuphine->KOR Agonist (+) Nalbuphine->MOR Antagonist (-) Morphine Morphine (for comparison) Morphine->MOR Agonist (+)

References

Head-to-head comparison of different synthetic routes to (Bromomethyl)cyclobutane.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (Bromomethyl)cyclobutane is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of the most common routes, with their respective advantages and disadvantages.

Synthetic Route Starting Material Key Reagents Yield (%) Purity (%) Reaction Conditions Advantages Disadvantages
Route 1: Bromination of Cyclobutanemethanol (B45166) CyclobutanemethanolTriphenylphosphite, Bromine, DMF78%[1][2]98.3% (GC)[1][2]-12°C to room temperature[1][2]High yield and purity, suitable for large scale.[1][3]Requires cryogenic conditions.
Route 2: Ring Expansion of Cyclopropyl (B3062369) Carbinol Cyclopropyl carbinolHydrobromic acid13-42%[4]Up to 100% after extensive purification[4]35-100°C[4]Inexpensive starting materials.[4]Low yield, formation of multiple byproducts requiring complex purification.[4]
Route 3: Modified Hunsdiecker Reaction Cyclobutanecarboxylic acid derivativeMercury(II) oxide, BromineModerate to high (not specified for target molecule)Not specifiedNot specifiedOne-step reaction.[5]Use of toxic mercury salts.[5][6]

Experimental Protocols

Route 1: Bromination of Cyclobutanemethanol

This method, a variation of the Appel reaction, provides a high-yield synthesis of this compound.[7][8][9]

Procedure: Into a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, 5.4 kg of N,N-Dimethylformamide (DMF) and 4.53 kg of triphenylphosphite are successively loaded.[1][2] The mixture is cooled, and 2.34 kg of bromine is introduced while maintaining the temperature below 12°C.[1][2] The reactor jacket temperature is then adjusted to -12°C, and 1.120 kg of cyclobutanemethanol is added at a rate that keeps the internal temperature from exceeding -5°C.[1][2] After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature.[1][2] The final product is obtained after distillation and washing, yielding 1.529 kg of this compound.[1][2]

Route 2: Ring Expansion of Cyclopropyl Carbinol

This route utilizes a rearrangement reaction of cyclopropyl carbinol initiated by hydrobromic acid.

Procedure: Cyclopropyl carbinol (e.g., 725g, 10mol) is dissolved in 48% hydrobromic acid (1.26L, 10.6mol).[4] The mixture is heated to 40-50°C and stirred for 4 hours.[4] After cooling to room temperature, the organic layer is separated and distilled to give a crude product containing this compound, 4-bromo-1-butene, and cyclopropylmethyl bromide.[4] A multi-step purification process involving treatment with an imide compound (e.g., N-bromosuccinimide) to remove 4-bromo-1-butene, followed by heating with a high-boiling point amine (e.g., dibenzylamine) to remove cyclopropylmethyl bromide, and subsequent distillation is required to obtain the pure product.[4]

Logical Workflow for Route Selection

The choice of synthetic route for this compound depends on several factors, including the desired scale, purity requirements, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Synthetic Route Selection for this compound Start Start: Need to Synthesize This compound Scale Desired Scale? Start->Scale Purity High Purity Critical? Scale->Purity Large Scale Route2 Route 2: Ring Expansion of Cyclopropyl Carbinol Scale->Route2 Small Scale Route1 Route 1: Bromination of Cyclobutanemethanol Purity->Route1 Yes Purity->Route2 No Reagent_Toxicity Avoid Toxic Reagents? Reagent_Toxicity->Route1 No Route3 Route 3: Modified Hunsdiecker Reaction Reagent_Toxicity->Route3 Yes Route1->Reagent_Toxicity Route2->Reagent_Toxicity

Caption: Decision workflow for selecting a synthetic route.

Conclusion

For the synthesis of this compound, the bromination of cyclobutanemethanol stands out as a superior method for achieving high yields and purity, making it well-suited for industrial applications.[1][3] While the ring expansion of cyclopropyl carbinol offers a route from inexpensive starting materials, it is hampered by low yields and a complex purification process, rendering it less practical for large-scale production.[4] The modified Hunsdiecker reaction presents a potential one-step alternative, but the use of toxic mercury reagents is a significant drawback.[5][6] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project.

References

Safety Operating Guide

Navigating the Safe Disposal of (Bromomethyl)cyclobutane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of (Bromomethyl)cyclobutane, a flammable and halogenated organic compound. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

I. Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to be familiar with its inherent hazards and the necessary precautions. This compound is a flammable liquid and vapor and may cause irritation upon contact with skin and eyes.[1][2] Inhalation of high concentrations of its vapor can lead to symptoms such as headache, dizziness, and nausea.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[4]

  • Skin and Body Protection: A lab coat and appropriate protective clothing are mandatory to prevent skin contact.[4]

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Keep the compound away from heat, sparks, open flames, and any other potential ignition sources.[3][5]

  • Employ non-sparking tools and take precautionary measures against static discharge when transferring or handling the substance.[3][5]

  • Store the chemical in a cool, dry, and well-ventilated location in a tightly sealed container.[1][3][5]

II. Quantitative Data: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueCitations
CAS Number 17247-58-4[4][5]
Molecular Formula C5H9Br[4]
Molecular Weight 149.03 g/mol [4]
Appearance Colorless to light yellow liquid[1][6][7]
Boiling Point 123-124 °C
Flash Point 27 °C / 80.6 °F[3]
Density 1.326 g/mL at 25 °C

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Improper disposal can lead to environmental contamination and legal liabilities. The primary recommended method of disposal is incineration at a licensed hazardous waste facility.[8][9]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Classify any waste containing this compound as "halogenated organic waste".[8] This includes the pure substance, solutions containing it, and any materials contaminated with it (e.g., pipette tips, absorbent materials from spills).

  • Container Selection: Use a designated, properly labeled, and leak-proof waste container. Some institutions may provide specific color-coded containers for halogenated organic waste (e.g., green carboys).[8]

  • Waste Segregation:

    • DO NOT mix halogenated organic waste with non-halogenated organic waste.[8][10]

    • DO NOT mix with other waste categories such as acids, bases, or oxidizers.[8][11]

    • Keep waste streams containing heavy metals, pesticides, or cyanides separate.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[10] Ensure your name, the date, and other institutional-required information are included.

  • Storage of Waste: Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[10] This area should be well-ventilated and provide secondary containment to prevent the spread of potential leaks.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[12]

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[9][13] Do not attempt to clean and reuse them.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[9]

  • Control Ignition Sources: Remove all sources of ignition from the vicinity of the spill.[3]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3][9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3][9]

  • Decontamination: Clean the spill area thoroughly.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_classification Waste Classification cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated classify Is the waste a halogenated organic compound? start->classify segregate Collect in a designated 'Halogenated Organic Waste' container. classify->segregate Yes no_mix Do NOT mix with: - Non-halogenated organics - Acids/Bases - Other incompatible waste segregate->no_mix label_container Securely seal and label container with contents and hazards. segregate->label_container store Store in a designated satellite accumulation area with secondary containment. label_container->store dispose Arrange for pickup by EHS or a licensed waste disposal company. store->dispose incinerate Final Disposal Method: Incineration at an approved facility. dispose->incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance for the operational use and disposal of (Bromomethyl)cyclobutane, ensuring laboratory safety and regulatory compliance.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is the first step toward safe handling.

PropertyValue
Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol [1]
Appearance Liquid[1][2]
Boiling Point 123-124 °C[2]
Density 1.326 g/mL at 25 °C[2]
Flash Point 41 °C (105.8 °F) - closed cup[2]
Signal Word Warning[1][2]
Hazard Classifications Flammable Liquid, Category 3[1][2]

Operational Plan: Safe Handling and Use

This compound is a flammable liquid and vapor that requires careful handling to prevent ignition and exposure.[1][3] Adherence to the following procedural steps is mandatory.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2] Standard safety glasses are not sufficient.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene.[1][5] Inspect gloves for any signs of degradation or perforation before each use.

  • Skin and Body Protection: A lab coat and appropriate protective clothing must be worn to prevent skin contact.[1][6]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] For large-scale operations or in situations with potential for high vapor concentrations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge should be used.[1]

3. Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors.[7]

  • Keep the container tightly closed when not in use.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3] "No smoking" policies must be strictly enforced in the handling area.

  • Use only non-sparking tools to prevent ignition.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Do not allow clothing wet with the material to remain in contact with the skin.[7]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]

  • Store in an approved flammable liquid storage area.[7]

  • Keep containers tightly closed and store in an upright position to prevent leakage.

Spill and Emergency Procedures

Minor Spills:

  • Remove all ignition sources from the area.[7]

  • Ventilate the area of the spill.

  • Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[1][3]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[3]

Major Spills:

  • Evacuate the area immediately and move upwind.[7]

  • Alert the appropriate emergency response team and the fire department, informing them of the nature of the hazard.[7]

  • Only trained personnel equipped with appropriate PPE, including respiratory protection, should attempt to control the spill.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Disposal Plan

This compound and its contaminated materials are classified as hazardous waste and must be disposed of accordingly.[1][4] Improper disposal is illegal and can cause significant environmental harm.[8]

1. Waste Characterization:

  • This material should be treated as a hazardous waste due to its flammability.[9]

2. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.

  • Store the waste container in a designated hazardous waste accumulation area, away from ignition sources and incompatible materials.

3. Disposal Method:

  • Dispose of the waste material through a licensed hazardous waste disposal company.[4]

  • The preferred method of disposal is chemical incineration with an afterburner and scrubber.[4]

  • All disposal practices must comply with local, regional, and national regulations.[4]

4. Container Disposal:

  • Do not reuse empty containers as they may retain product residue and explosive vapors.[4][7]

  • Dispose of empty containers as unused product in accordance with approved waste disposal practices.[4]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_react Perform Reaction handle_dispense->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon emergency_spill Spill Response handle_react->emergency_spill emergency_firstaid First Aid handle_react->emergency_firstaid cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Bromomethyl)cyclobutane
Reactant of Route 2
Reactant of Route 2
(Bromomethyl)cyclobutane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.